molecular formula C5H11NO2S B2841761 methyl N-(2-methylsulfanylethyl)carbamate CAS No. 1597572-07-0

methyl N-(2-methylsulfanylethyl)carbamate

Cat. No.: B2841761
CAS No.: 1597572-07-0
M. Wt: 149.21
InChI Key: KXCHHZMZVUHESE-UHFFFAOYSA-N
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Description

methyl N-(2-methylsulfanylethyl)carbamate is a chemical compound with the CAS Number 1597572-07-0 and a molecular formula of C5H11NO2S . It is supplied for research and development purposes only. All products are for research use only and are not intended for human or animal use . Carbamate compounds are a significant class of chemicals in scientific research. While ethyl carbamate (urethane) is extensively studied as a genotoxic contaminant in fermented foods and beverages , other synthetic carbamate derivatives serve as valuable building blocks in medicinal and organic chemistry. The structure of this compound, featuring a methylsulfanylethyl chain, suggests its potential utility as a versatile intermediate. Researchers may employ it in the synthesis of more complex molecules for various applications, including pharmaceutical development and chemical biology. Its molecular framework makes it a candidate for exploring structure-activity relationships or as a precursor in combinatorial chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(2-methylsulfanylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-8-5(7)6-3-4-9-2/h3-4H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCHHZMZVUHESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597572-07-0
Record name methyl N-[2-(methylsulfanyl)ethyl]carbamate
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Aldicarb and the Chemistry of its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aldicarb is a carbamate insecticide recognized for its high efficacy as a systemic pesticide, acaricide, and nematicide.[1][2] First synthesized in 1965, it has been utilized in agriculture to control a wide range of soil-borne and foliar pests, particularly in crops like cotton, potatoes, and sugar beets.[1][3] The toxicological action of Aldicarb is rooted in its ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system, leading to rapid insecticidal effects.[1][4] This guide provides a detailed examination of the industrial synthesis of Aldicarb, focusing on the established chemical pathways and the roles of its key precursors. While the query mentioned methyl N-(2-methylsulfanylethyl)carbamate, a review of the authoritative literature indicates that the primary synthesis route for Aldicarb does not involve this specific compound. Instead, the synthesis hinges on the reaction between 2-methyl-2-(methylthio)propanal oxime and the highly reactive methyl isocyanate (MIC).[3][5] This document will elucidate this established pathway, offering insights into the reaction mechanisms, experimental considerations, and the chemical logic underpinning the synthesis of this potent agrochemical.

Part 1: The Established Synthesis Pathway of Aldicarb

The industrial production of Aldicarb is a multi-step process that begins with common chemical feedstocks and culminates in the formation of the final carbamate product. The synthesis can be logically divided into two main stages: the formation of the oxime intermediate and its subsequent reaction to form Aldicarb.

Stage 1: Synthesis of 2-Methyl-2-(methylthio)propanal Oxime

The core scaffold of Aldicarb is the 2-methyl-2-(methylthio)propanal oxime. Its synthesis is a critical phase that sets the foundation for the final product. The process typically involves the following sequence of reactions:

  • Formation of 2-Chloro-2-methyl-1-nitrosopropane Dimer: The synthesis initiates with the reaction of isobutylene with nitrosyl chloride. This reaction yields 2-chloro-2-methyl-1-nitrosopropane, which exists as a dimer.[3]

  • Reaction with Methyl Mercaptan: The resulting dimer is then reacted with methyl mercaptan in the presence of a base, such as sodium hydroxide. This step introduces the methylthio group, leading to the formation of 2-methyl-2-(methylthio)propionaldoxime, more commonly known as Aldicarb oxime.[3]

Aldicarb_Oxime_Synthesis isobutylene Isobutylene dimer 2-Chloro-2-methyl-1-nitrosopropane Dimer isobutylene->dimer nitrosyl_chloride Nitrosyl Chloride nitrosyl_chloride->dimer aldicarb_oxime 2-Methyl-2-(methylthio)propanal Oxime dimer->aldicarb_oxime methyl_mercaptan Methyl Mercaptan + Sodium Hydroxide methyl_mercaptan->aldicarb_oxime

Stage 2: Carbamoylation of the Oxime Intermediate

The final and most critical step in Aldicarb synthesis is the carbamoylation of the Aldicarb oxime. This is achieved through a reaction with methyl isocyanate (MIC).[4][5]

  • Reaction: 2-methyl-2-(methylthio)propanal oxime + Methyl Isocyanate → Aldicarb

This reaction is an addition of the oxime's hydroxyl group to the highly electrophilic carbonyl carbon of the isocyanate. The resulting product is 2-methyl-2-(methylthio)propanal O-[(methylamino)carbonyl]oxime, the chemical name for Aldicarb.[3][6] The synthesis results in a mixture of E and Z isomers of Aldicarb.[1][4]

Aldicarb_Final_Synthesis aldicarb_oxime 2-Methyl-2-(methylthio)propanal Oxime aldicarb Aldicarb aldicarb_oxime->aldicarb mic Methyl Isocyanate (MIC) mic->aldicarb

Part 2: Experimental Protocols and Mechanistic Insights

Protocol: Synthesis of Aldicarb from Aldicarb Oxime and Methyl Isocyanate

This protocol is a generalized representation based on established chemical principles and should be adapted and performed with stringent safety measures in a controlled laboratory setting.

  • Reactor Setup: A suitable reactor is charged with a solution of 2-methyl-2-(methylthio)propanal oxime in an appropriate aprotic solvent.

  • Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to prevent side reactions with atmospheric moisture.

  • Addition of Methyl Isocyanate: Methyl isocyanate is added to the reactor in a controlled manner. The reaction is exothermic, and cooling may be required to maintain the desired reaction temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the oxime and the formation of Aldicarb.

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the Aldicarb product. This may involve filtration, washing, and crystallization to obtain a purified solid product.

Causality Behind Experimental Choices:

  • Aprotic Solvent: The use of an aprotic solvent is crucial to prevent the reaction of the highly reactive methyl isocyanate with the solvent.[7]

  • Controlled Addition and Temperature Management: The controlled addition of MIC and temperature management are essential for safety and to prevent runaway reactions, given the high reactivity and toxicity of MIC.[8]

Alternative Synthesis Approaches

Concerns over the storage and handling of the extremely toxic methyl isocyanate have led to research into alternative synthesis routes for N-methyl carbamates.[8][9][10] One patented approach involves the simultaneous reaction of the corresponding oxime or phenol with phosgene and methylamine in an aqueous suspension in the presence of a base.[11] Another innovative method avoids the storage of liquid MIC by using a gaseous stream of MIC, generated from the oxidative dehydrogenation of monomethylformamide, which is then immediately reacted with the oxime in a continuous process.[7]

Part 3: Physicochemical Properties and Data

A summary of the key physicochemical properties of Aldicarb is presented below for reference.

PropertyValueSource
Chemical Formula C₇H₁₄N₂O₂S[1]
Molar Mass 190.27 g/mol [4]
Appearance Colorless crystals[3]
Melting Point 98–100 °C[3]
Solubility in Water 0.573 g/100 mL[1]

Part 4: Conclusion and Future Perspectives

The synthesis of Aldicarb is a well-established industrial process that relies on the key reaction between 2-methyl-2-(methylthio)propanal oxime and methyl isocyanate. Understanding this pathway is fundamental for chemists and researchers in the agrochemical industry. While this route has been commercially successful, the inherent hazards associated with methyl isocyanate have spurred the development of safer, alternative synthetic methods. Future research will likely continue to focus on greener and more sustainable approaches to the synthesis of carbamate insecticides, minimizing the use of highly toxic reagents and improving the overall safety and environmental profile of these important agricultural chemicals.

References

  • National Center for Biotechnology Information. (n.d.). Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aldicarb. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP0192421A2 - Process for the preparation of N-methyl carbamates.
  • International Programme on Chemical Safety. (1991). Aldicarb (EHC 121, 1991). INCHEM. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldicarb. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis routes of aldicarb haptens. Retrieved from [Link]

  • ResearchGate. (n.d.). Aldicarb degradation pathway—adapted and re-drawn from. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 19 ALDICARB (117) EXPLANATION. FAO.org. Retrieved from [Link]

  • Beyond Pesticides. (n.d.). EPA Must Not Revive Aldicarb Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl N-[2-(methylsulfanyl)ethyl]carbamate. PubChem. Retrieved from [Link]

  • European Patent Office. (n.d.). PESTICIDE PREPARATION AND PROCESS FOR PRODUCING THE SAME - EP 2763528 B1. Retrieved from [Link]

  • Rotterdam Convention. (2011). ALDICARB. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). EP0200506B1 - Process for the preparation of methyl carbamates.
  • Reddit. (2023). Mechanism of carbamate reduction to N-methyl?. r/chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A carbamate insecticide: a case study of aldicarb. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Reactivity of N-alkyl Carbamoylimidazoles: Development of N-methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. PubMed. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Methyl carbamate – Knowledge and References. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Methomyl. US EPA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. Retrieved from [Link]

  • ResearchGate. (2000). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.4: Green Technologies for Safer Chemical Production. Retrieved from [Link]

  • Georgia College. (n.d.). Alternative Synthesis of the Pesticide Carbaryl. Knowledge Box. Retrieved from [Link]

Sources

Environmental degradation pathways of methyl N-(2-methylsulfanylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Environmental Degradation Pathways of Methyl N-(2-methylsulfanylethyl)carbamate

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl N-(2-methylsulfanylethyl)carbamate is a member of the carbamate class of compounds, which are widely utilized in agriculture. Understanding the environmental fate of this molecule is paramount for assessing its ecological impact and ensuring environmental stewardship. This technical guide provides a comprehensive analysis of the primary abiotic and biotic degradation pathways governing the persistence and transformation of methyl N-(2-methylsulfanylethyl)carbamate in the environment. We will delve into the mechanisms of hydrolysis, photolysis, and microbial metabolism, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals. The protocols described herein are designed as self-validating systems to ensure scientific integrity.

Introduction: The Environmental Significance of Carbamates

Carbamates are esters of carbamic acid and are primarily known for their role as pesticides, acting by inhibiting the acetylcholinesterase enzyme.[1] While effective, their introduction into the environment necessitates a thorough understanding of their stability and degradation routes. The persistence of these compounds is influenced by a combination of their chemical structure and various environmental factors.[2] Methyl N-(2-methylsulfanylethyl)carbamate, with its characteristic carbamate ester linkage and a sulfanyl group, is susceptible to several transformation processes.

The primary routes of environmental dissipation for carbamates include abiotic processes like chemical hydrolysis and photolysis, and biotic processes, predominantly microbial degradation.[3][4][5] Microbial breakdown is often the most significant pathway for the complete mineralization of these compounds, converting them into less harmful substances like carbon dioxide and methylamine.[3][6] This guide will explore these critical pathways in detail.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes. For methyl N-(2-methylsulfanylethyl)carbamate, the most relevant pathways are hydrolysis and photolysis.

Chemical Hydrolysis

Hydrolysis is a primary mechanism for the degradation of carbamates in aquatic environments.[5] The process involves the cleavage of the ester bond, a reaction heavily influenced by the pH of the surrounding medium.

Causality and Mechanism: The carbamate ester linkage is susceptible to nucleophilic attack. Under alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the carbonyl carbon of the carbamate group. This base-catalyzed hydrolysis (BAC2 mechanism) is typically much faster than hydrolysis under neutral or acidic conditions.[1][7] The reaction yields an unstable methylcarbamic acid intermediate, which spontaneously decomposes into methylamine and carbon dioxide, and the corresponding alcohol, 2-(methylsulfanyl)ethanol.

G cluster_products Intermediate Products cluster_final Final Products parent Methyl N-(2-methylsulfanylethyl)carbamate products Intermediate Products parent->products Hydrolysis (Ester Cleavage) OH OH⁻ (Alkaline pH) OH->parent final_products Final Products products->final_products Spontaneous Decomposition carbamic_acid Methylcarbamic Acid (Unstable) alcohol 2-(Methylsulfanyl)ethanol methylamine Methylamine co2 Carbon Dioxide alcohol_final 2-(Methylsulfanyl)ethanol

Experimental Protocol: Determining Hydrolysis Rate

This protocol is designed to determine the rate of hydrolysis at different pH values, following established guidelines.

  • Preparation of Buffers: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9. Use of a buffer system ensures constant pH throughout the experiment.

  • Spiking: Add a stock solution of methyl N-(2-methylsulfanylethyl)carbamate in a water-miscible solvent (e.g., acetonitrile) to the buffer solutions to achieve a known initial concentration (e.g., 10 mg/L). The solvent volume should be minimal (<1%) to avoid co-solvent effects.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

  • Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), collect aliquots from each flask.

  • Analysis: Immediately analyze the samples for the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (DT50) is calculated as ln(2)/k.

Trustworthiness Check: A control sample at pH 7 stored at a low temperature (e.g., 4°C) should be included to check for any non-chemical degradation.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light, particularly in the UV spectrum of sunlight. This can be a significant degradation pathway in surface waters and on soil surfaces.[4]

Causality and Mechanism: Direct photolysis occurs when the molecule itself absorbs light energy, leading to an excited state that can result in bond cleavage. Indirect photolysis involves other substances in the environment (photosensitizers) like humic acids, which absorb light and transfer the energy to the carbamate molecule, or generate reactive oxygen species (e.g., hydroxyl radicals) that attack the compound.[8] For methyl N-(2-methylsulfanylethyl)carbamate, potential photochemical reactions include cleavage of the carbamate C-O or C-N bonds and oxidation of the sulfur atom to sulfoxide and sulfone.

Experimental Protocol: Assessing Photodegradation

  • Solution Preparation: Prepare an aqueous solution of the target compound in purified, sterile water.

  • Irradiation: Place the solution in a quartz tube (which is transparent to UV light) and expose it to a light source that simulates natural sunlight (e.g., a Xenon arc lamp).[9]

  • Dark Control: A parallel sample wrapped in aluminum foil must be run to serve as a dark control. This is a critical self-validating step to isolate the effects of light from other processes like hydrolysis.

  • Sampling and Analysis: Collect samples from both the irradiated and dark control tubes at various time points.

  • Quantification: Analyze the concentration of the parent compound and identify potential degradation products using LC-MS/MS.

  • Rate Calculation: The rate of photolysis is determined by the difference in the degradation rate between the light-exposed sample and the dark control.

Biotic Degradation Pathway: The Role of Microorganisms

Biotic degradation, particularly by soil and water microorganisms, is often the most efficient route for the complete removal of carbamate pesticides from the environment.[3][6]

Causality and Mechanism: Microorganisms have evolved enzymatic machinery to break down xenobiotic compounds, often using them as a source of carbon and/or nitrogen.[3] The primary step in the microbial degradation of carbamates is the enzymatic hydrolysis of the ester or amide linkage.[3][10] This reaction is catalyzed by enzymes known as carbamate hydrolases or carboxylesterases.[5][10]

For methyl N-(2-methylsulfanylethyl)carbamate, the initial hydrolytic step mirrors that of chemical hydrolysis, producing methylamine and 2-(methylsulfanyl)ethanol. However, in a biologically active system, these metabolites are further utilized by the microbial community. Methylamine, for instance, can be used as both a carbon and nitrogen source through C1 metabolism.[3]

G cluster_metabolites Primary Metabolites cluster_mineralization Further Metabolism parent Methyl N-(2-methylsulfanylethyl)carbamate metabolites Primary Metabolites parent->metabolites Enzymatic Hydrolysis enzyme Carbamate Hydrolase (Microbial Enzyme) enzyme->parent mineralization Further Metabolism metabolites->mineralization Assimilation methylamine Methylamine alcohol 2-(Methylsulfanyl)ethanol co2 CO₂ h2o H₂O biomass Biomass

Table 1: Key Microbial Genera and Enzymes in Carbamate Degradation

Microbial GenusKey Enzyme(s)Role in DegradationReference
AminobacterCarbamate C-N Hydrolase (AmeH)Hydrolysis of methomyl[11]
PseudomonasCarbamate Hydrolase (CehA, McbA)Hydrolysis of carbaryl and oxamyl[3]
ArthrobacterCarboxylesteraseHydrolysis of various carbamates[10]
SphingomonasCarbofuran Hydrolase (CahA)Hydrolysis of carbofuran[3]
BacillusGeneral EsterasesBroad-spectrum carbamate hydrolysis[5]

Experimental Protocol: Soil Metabolism Study

This protocol assesses the rate and pathway of degradation in a biologically active soil matrix.

  • Soil Collection and Characterization: Collect fresh soil from a relevant location. Characterize its properties, including pH, organic matter content, texture, and microbial biomass.

  • Experimental Setup: Weigh portions of the soil (e.g., 50 g) into flasks. Adjust the moisture content to a specified level (e.g., 50% of maximum water holding capacity).

  • Sterile Control (Self-Validation): Prepare a set of flasks with autoclaved (sterilized) soil. This is a crucial control to differentiate biotic from abiotic degradation. Successful sterilization must be confirmed.

  • Application: Treat the viable and sterile soil samples with a solution of the target compound.

  • Incubation: Incubate all flasks in the dark at a constant temperature. Aerobic conditions are maintained by ensuring proper air exchange.

  • Extraction and Analysis: At designated time points, sacrifice replicate flasks from both the viable and sterile treatments. Extract the soil using an appropriate solvent (e.g., acetonitrile/water mixture). Analyze the extracts by LC-MS/MS to quantify the parent compound and identify major metabolites.

  • Data Interpretation: The degradation rate in viable soil minus the rate in sterile soil represents the microbial contribution. The appearance and decline of metabolites can be tracked to elucidate the degradation pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Soil Collection & Characterization sterilize Autoclave Soil (Sterile Control) soil_prep->sterilize moisture Adjust Moisture soil_prep->moisture apply Apply Compound sterilize->apply moisture->apply incubate Incubate (Dark, 25°C) apply->incubate extract Solvent Extraction incubate->extract Time Points analyze LC-MS/MS Analysis extract->analyze data Calculate DT50 & Identify Metabolites analyze->data

Summary of Degradation Half-Lives

While specific data for methyl N-(2-methylsulfanylethyl)carbamate is not widely available, data from the structurally related oxime carbamate, methomyl, provides a useful proxy for expected environmental persistence.

Table 2: Environmental Half-Life (DT50) of the Related Carbamate Methomyl

EnvironmentConditionHalf-Life (Days)Primary Pathway(s)Reference(s)
SoilAerobic3 - 50Microbial Degradation[12][13]
WaterNeutral pH38 - 262 weeks (in pure water)Hydrolysis[13]
WaterAlkaline pH (pH 9)30 daysHydrolysis[14]
WaterSurface Water6 daysHydrolysis, Photolysis[13]
AirN/A160 - 224 daysOxidation[12]

Note: These values are for methomyl and should be considered indicative for methyl N-(2-methylsulfanylethyl)carbamate. Actual rates will depend on specific environmental conditions.

Conclusion

The environmental degradation of methyl N-(2-methylsulfanylethyl)carbamate is a multifactorial process driven by chemical and biological forces.

  • Hydrolysis is a key abiotic pathway, accelerated significantly under alkaline conditions, leading to the cleavage of the carbamate ester bond.

  • Photolysis can contribute to degradation in sunlit environments, such as surface waters.

  • Microbial degradation represents the most critical pathway for complete detoxification and mineralization in soil and aquatic systems. The process is initiated by enzymatic hydrolysis, followed by the assimilation of the resulting metabolites by microbial communities.

A comprehensive environmental risk assessment for this compound must consider all three pathways. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data, with an emphasis on self-validating controls to ensure the scientific integrity of the findings. Future research should focus on isolating and characterizing the specific microorganisms and enzymes responsible for the degradation of this compound to potentially harness them for bioremediation applications.

References

  • U.S. National Library of Medicine. (n.d.). Environmental fate and toxicology of methomyl. PubMed. [Link]

  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]

  • Arora, S., & Kumar, S. (2020). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. MDPI. [Link]

  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. National Center for Biotechnology Information. [Link]

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  • U.S. Environmental Protection Agency. (2018). Ecological Risk Assessment for the Registration Review of Thiodicarb. Regulations.gov. [Link]

  • California State Water Resources Control Board. (n.d.). Hazard Assessment of the Insecticide Methomyl to Aquatic Organisms in the San Joaquin River System. [Link]

  • Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. ResearchGate. [Link]

  • Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology. [Link]

  • Khan, S., et al. (2018). Assessment of Fate of Thiodicarb Pesticide in Sandy Clay Loam Soil. Pakistan Journal of Analytical & Environmental Chemistry. [Link]

  • Bisht, S., et al. (2015). Fate of thiodicarb and its metabolite methomyl in sandy loam soil under laboratory conditions. PubMed. [Link]

  • U.S. Environmental Protection Agency. (1998). Fact Sheet Reregistration Eligibility Decision (RED) Thiodicarb. EPA NEIPS. [Link]

  • Ghattas, B., et al. (2016). Discovery of carbamate degrading enzymes by functional metagenomics. National Center for Biotechnology Information. [Link]

  • Kumar, S., et al. (2024). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

  • JIN DUN CHEMISTRY. (2024). How Thiodicarb Improves Pest Control in Agriculture. [Link]

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  • Fava, L., et al. (2010). Microbial degradation of two carbamate insecticides and their main metabolites in soil. [Link]

  • Audus, L. J. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. [Link]

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  • Organic Syntheses. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. [Link]

  • Zhang, C., et al. (2020). Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. National Center for Biotechnology Information. [Link]

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Methodological & Application

Protocol for the Synthesis of Methyl N-(2-methylsulfanylethyl)carbamate: A Key Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested laboratory protocol for the synthesis of methyl N-(2-methylsulfanylethyl)carbamate. Carbamate moieties are integral to a wide range of pharmaceuticals and agrochemicals, often serving as crucial pharmacophores or as prodrug functionalities.[1][2] The N-(2-methylsulfanylethyl) group, in particular, offers a unique combination of moderate lipophilicity and a potential metabolic handle, making it a valuable building block in drug discovery. This protocol details a robust and reproducible method starting from 2-(methylthio)ethylamine and methyl chloroformate, employing a standard nucleophilic acyl substitution. We provide in-depth explanations for procedural choices, detailed characterization methods, and critical safety precautions to ensure both high yield and operator safety.

Introduction and Scientific Principle

The synthesis of carbamates is a cornerstone reaction in medicinal and organic chemistry. Among the various established methods, the reaction of an amine with a chloroformate ester is one of the most direct and efficient.[3] This protocol is centered on the nucleophilic acyl substitution reaction between the primary amine, 2-(methylthio)ethylamine, and methyl chloroformate.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of 2-(methylthio)ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This addition is followed by the elimination of the chloride ion, a good leaving group. A tertiary amine base, such as triethylamine (TEA), is employed as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine.

Below is a diagram illustrating the overall reaction scheme.

Caption: Reaction scheme for the synthesis of the target carbamate.

Materials and Equipment

ReagentCAS No.Molecular FormulaM.W. ( g/mol )Supplier SuggestionPurity
2-(Methylthio)ethylamine18542-42-2CH₃SCH₂CH₂NH₂91.18Sigma-Aldrich≥97%
Methyl Chloroformate79-22-1CH₃O(CO)Cl94.50Sigma-Aldrich≥99%
Triethylamine (TEA)121-44-8(C₂H₅)₃N101.19Sigma-Aldrich≥99.5%, distilled
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Sigma-AldrichAnhydrous, ≥99.8%
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Sigma-AldrichAnhydrous, granular
Saturated aq. NaHCO₃144-55-8NaHCO₃84.01N/AN/A
Brine (Saturated aq. NaCl)7647-14-5NaCl58.44N/AN/A
Silica Gel for Column63231-67-4SiO₂60.08SiliCycle230-400 mesh
Hexane110-54-3C₆H₁₄86.18Sigma-AldrichHPLC Grade
Ethyl Acetate141-78-6C₄H₈O₂88.11Sigma-AldrichHPLC Grade
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

! SAFETY FIRST ! Methyl chloroformate is highly toxic, corrosive, flammable, and a lachrymator. It reacts violently with water and, upon heating, can release phosgene gas.[4] 2-(Methylthio)ethylamine is a flammable liquid and causes severe skin burns and eye damage. This entire procedure MUST be performed in a certified chemical fume hood.

  • To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(methylthio)ethylamine (5.00 g, 54.8 mmol, 1.0 equiv.).

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

  • Add triethylamine (9.2 mL, 65.8 mmol, 1.2 equiv.) to the solution. The addition of a slight excess of base ensures complete neutralization of the HCl byproduct.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate, dry 100 mL dropping funnel, prepare a solution of methyl chloroformate (4.6 mL, 59.2 mmol, 1.08 equiv.) in 20 mL of anhydrous DCM.

  • Add the methyl chloroformate solution dropwise to the stirred amine solution over a period of 30-45 minutes. Causality: A slow, dropwise addition at 0 °C is crucial to control the exothermic nature of the reaction and prevent the formation of unwanted side products.[5][6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-3 hours at room temperature to ensure it proceeds to completion.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the mixture sequentially with:

    • 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining methyl chloroformate and neutralize excess acid.

    • 50 mL of water.

    • 50 mL of brine to facilitate phase separation and remove residual water from the organic layer.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purify the crude product by flash column chromatography on silica gel.[7]

  • Eluent System: A gradient of 10% to 40% ethyl acetate in hexane is typically effective. The optimal ratio should be determined by TLC analysis.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield methyl N-(2-methylsulfanylethyl)carbamate as a clear oil.

Characterization and Results

The identity and purity of the final product should be confirmed by spectroscopic methods.

ParameterData
Expected Yield 80-95%
Appearance Colorless to pale yellow oil
Molecular Formula C₅H₁₁NO₂S[8]
Molecular Weight 149.21 g/mol [8]
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~5.1 (br s, 1H, NH), 3.68 (s, 3H, OCH₃), 3.35 (q, J=6.4 Hz, 2H, NCH₂), 2.69 (t, J=6.8 Hz, 2H, SCH₂), 2.11 (s, 3H, SCH₃). Note: Predicted shifts based on similar structures.[7]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~157.0 (C=O), 52.2 (OCH₃), 41.5 (NCH₂), 34.5 (SCH₂), 15.6 (SCH₃). Note: Predicted shifts based on similar structures.[7]
IR (thin film, cm⁻¹) ν: ~3330 (N-H stretch), ~2920 (C-H stretch), ~1700 (C=O stretch), ~1530 (N-H bend), ~1250 (C-O stretch). Note: Predicted frequencies based on functional groups.
MS (ESI+) m/z: 150.05 [M+H]⁺, 172.03 [M+Na]⁺

Workflow Visualization

The following diagram outlines the complete experimental workflow from preparation to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep_reagents Prepare Reagents (Amine, TEA, DCM) setup Combine Amine, TEA, DCM in Flask prep_reagents->setup prep_chloro Prepare Chloroformate Solution in DCM add Dropwise Addition of Chloroformate prep_chloro->add cool Cool to 0 °C (Ice Bath) setup->cool cool->add react Warm to RT Stir for 2-3h add->react wash Aqueous Wash (NaHCO3, H2O, Brine) react->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Flash Column Chromatography concentrate->purify analyze Spectroscopic Analysis (NMR, IR, MS) purify->analyze final_product Pure Product analyze->final_product

Caption: Step-by-step experimental workflow diagram.

References

  • Frice, A. F., & Schlangen, M. J. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. CORE. Retrieved from [Link]

  • Hiegel, G. A., & Hogenauer, T. J. (2009). Preparation of Methyl N-Substituted Carbamates from Amides through N-Chloroamides. Synthetic Communications, 39(19), 3536-3542. Retrieved from [Link]

  • Am Ende, D. J., et al. (2012). A Facile Method for the Preparation of MOM-Protected Carbamates. Organic Process Research & Development, 16(4), 651-657. Retrieved from [Link]

  • Gómez, L., et al. (2014). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances, 4(92), 50821-50827. Retrieved from [Link]

  • Riba Solé, J. (2021). Estudi de l'estabilitat tèrmica de derivats carbamats i carbonats de N-(piridin-2-il)-2-aminoetanol. Universitat de Barcelona. Retrieved from [Link]

  • Hartman, W. W., & Brethen, M. R. (1931). Ethyl N-methylcarbamate. Organic Syntheses, 11, 46. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Google Patents. (1986). CN85109417A - The preparation method of N-methylcarbamate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57939529, methyl N-[2-(methylsulfanyl)ethyl]carbamate. Retrieved from [Link]

  • Google Patents. (1986). EP0200506B1 - Process for the preparation of methyl carbamates.
  • Aresta, M., et al. (2003). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents on Reaction Rate and Selectivity. The Journal of Organic Chemistry, 68(7), 2694-2701. Retrieved from [Link]

  • Boston University. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. OpenBU. Retrieved from [Link]

  • Singh, S., et al. (2020). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Chemical Sciences, 132(1), 1-9. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of A. 2-[(2-Methylaminothiazol-4-yl)methylthio]ethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl chloroformate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) Methyl chloroformate, triethylamine, 0 °C... Retrieved from [Link]

Sources

GC-MS analysis parameters for methyl N-(2-methylsulfanylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Integrity GC-MS Profiling of Methyl N-(2-methylsulfanylethyl)carbamate

Executive Summary & Challenge Definition

Methyl N-(2-methylsulfanylethyl)carbamate (MW 149.21 Da) is a structural analog to methomyl and aldicarb metabolites, featuring a thioether backbone and a carbamate moiety. While Liquid Chromatography (LC-MS) is often the default for polar carbamates, Gas Chromatography (GC-MS) offers superior peak capacity and spectral fingerprinting for complex matrices—if thermal degradation is controlled.

The Core Challenge: N-methyl carbamates are thermally labile. In a standard hot Split/Splitless injector (


), this analyte undergoes a McLafferty-like elimination or thermal cleavage, degrading into methyl isocyanate  and 2-(methylthio)ethanol .

The Solution: This protocol utilizes Programmed Temperature Vaporization (PTV) injection and an inert, mid-polarity column to analyze the intact molecule. We prioritize "soft" sample introduction to preserve the molecular ion (


) and ensure accurate quantification.

Physicochemical Context

PropertyValueImplication for GC-MS
Molecular Formula

Nitrogen and Sulfur rule apply for fragmentation.
Molecular Weight 149.21 g/mol Precursor ion (

) is odd (Nitrogen Rule).
Boiling Point

(Predicted)
Requires high final oven temperature.
Log P 0.6Moderately polar; amenable to Ethyl Acetate extraction.
Thermal Stability LowCRITICAL: Avoid hot split injection.

Experimental Protocol

Sample Preparation (QuEChERS Adapted)

Rationale: A buffered acetonitrile extraction followed by a solvent exchange to ethyl acetate provides the best balance of recovery and GC compatibility.

  • Extraction: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Lysis: Add 10 mL Acetonitrile (ACN) (LC-MS grade). Vortex for 1 min.

  • Partitioning: Add 4 g

    
     and 1 g NaCl. Shake vigorously for 1 min. Centrifuge at 3000 RCF for 5 min.
    
  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 150 mg

    
     and 25 mg PSA (Primary Secondary Amine) to remove organic acids/sugars.
    
    • Note: Avoid GCB (Graphitized Carbon Black) as it may irreversibly bind the planar carbamate structure.

  • Solvent Exchange (Crucial): Evaporate 500

    
    L of the clean extract to near dryness under 
    
    
    
    (do not heat
    
    
    ). Reconstitute in Ethyl Acetate .
    • Why? ACN has a high expansion volume and poor focusing in GC. Ethyl Acetate is the ideal solvent for PTV injection.

GC-MS Configuration

System: Agilent 7890B/5977B (or equivalent) Inlet: Multimode Inlet (MMI) or PTV. Do not use standard S/SL.

ParameterSettingTechnical Rationale
Column Rxi-5Sil MS (30 m

0.25 mm

0.25

m)
Low-bleed, silarylene phase reduces column activity, preventing on-column degradation.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Injection Mode Cold Splitless (PTV) Inject cold to trap analyte, then ramp to vaporize.
Inlet Temp Program 60°C (0.1 min)

600°C/min

250°C
"Cold" injection prevents thermal shock/degradation.
Purge Time 1.0 min @ 50 mL/minClears solvent tail.
Oven Program 50°C (1 min)

20°C/min

280°C (3 min)
Fast ramp minimizes residence time (thermal stress).
Transfer Line 280°CPrevents condensation before MS source.
Mass Spectrometry Parameters (EI)
  • Source Temp: 230°C (Standard) or 200°C (If

    
     is weak).
    
  • Ionization: Electron Impact (70 eV).[1][2]

  • Acquisition: SIM/Scan Mode.

    • Scan: 40–300 amu (for identification).

    • SIM (Selected Ion Monitoring): See Table below.

Target Ions for SIM Analysis:

Ion (m/z)TypeOrigin/Fragment Structure
61 Quantifier

(Alpha-cleavage at S). Highly characteristic of methylthio-ethyl groups.
149 Qualifier

(Molecular Ion). Often weak; monitor to confirm intact analyte.
75 Qualifier

(Cleavage of carbamate N-C bond).
88 Qualifier

(McLafferty rearrangement product).

Mechanism & Workflow Visualization

Analytical Workflow

This diagram illustrates the critical path from extraction to data, emphasizing the solvent exchange step necessary for PTV injection.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis Extract Extraction (Acetonitrile + Salts) Cleanup dSPE Cleanup (MgSO4 + PSA) Extract->Cleanup Exchange Solvent Exchange (To Ethyl Acetate) Cleanup->Exchange Evap < 35°C PTV PTV Injection (Cold Start 60°C) Exchange->PTV 1 µL Inj Sep Separation (Rxi-5Sil MS) PTV->Sep Detect MS Detection (SIM: m/z 61, 149) Sep->Detect

Caption: Optimized workflow emphasizing low-temperature solvent exchange and Cold PTV injection to prevent analyte degradation.

Thermal Degradation vs. EI Fragmentation

Understanding the difference between injector degradation (bad) and source fragmentation (good) is vital for troubleshooting.

D cluster_bad Injector Degradation (Thermal) cluster_good MS Source Fragmentation (EI 70eV) Analyte Methyl N-(2-methylsulfanylethyl)carbamate (MW 149) Iso Methyl Isocyanate (Volatile, Lost) Analyte->Iso Heat (>220°C) Alcohol 2-(methylthio)ethanol (GC Peak @ Early RT) Analyte->Alcohol Heat (>220°C) Ion61 m/z 61 [CH2=S-CH3]+ Analyte->Ion61 EI Source Ion75 m/z 75 [Me-S-Et]+ Analyte->Ion75 EI Source

Caption: Distinction between thermal breakdown artifacts (Red) and diagnostic EI fragments (Green).

Results Interpretation & Validation

Identification Criteria
  • Retention Time (RT): The analyte should elute after common volatile matrix interferences but before high-MW lipids. (Est. RT: 8–12 min on a 30m column).

  • Ion Ratios:

    • Primary Ratio:

      
      .
      
    • Secondary Ratio:

      
      .
      
    • Acceptance:

      
       relative to the calibration standard.
      
Troubleshooting "Ghost" Peaks

If you observe a peak at


 61 but no 

149, and the peak shape is sharp/early eluting:
  • Diagnosis: The carbamate has degraded in the injector.

  • Remedy:

    • Lower PTV initial temp to 40°C.

    • Replace the inlet liner (use Ultra-Inert, deactivated wool).

    • Trim the first 10 cm of the GC column (accumulation of non-volatiles catalyzes degradation).

Linearity & Limits
  • Linear Range: 10 ppb – 1000 ppb.

  • Internal Standard: Use Methomyl-d3 or Carbaryl-d7 (surrogates) added post-extraction to correct for injection variability.

References

  • PubChem. (2023). Methyl N-[2-(methylsulfanyl)ethyl]carbamate Compound Summary. National Library of Medicine. [Link]

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate (QuEChERS). AOAC Official Method 2007.[3]01. [Link]

  • Restek Corporation. (2020). Optimizing GC Analysis of Carbamates: Mitigating Thermal Degradation. Restek ChromaBLOGraphy. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for PTV injection principles).

Sources

Application Note: High-Performance Extraction of Methyl N-(2-methylsulfanylethyl)carbamate from Soil Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-validated protocol for the extraction and quantification of Methyl N-(2-methylsulfanylethyl)carbamate (CAS: 1597572-07-0) from complex soil matrices. Due to the analyte's dual chemical nature—containing a hydrolytically unstable carbamate moiety and an oxidation-prone thioether group—standard extraction methods often yield poor recoveries. This guide introduces a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow utilizing citrate buffering and acidified acetonitrile to stabilize the target analyte, coupled with LC-MS/MS for trace-level detection.

Introduction & Chemical Context

The Analyte

Methyl N-(2-methylsulfanylethyl)carbamate (


; MW: 149.21  g/mol ) is a structural analog to methomyl and other thio-carbamate pesticides. Its physicochemical profile dictates the extraction strategy:
  • Polarity: Moderate to high (LogP

    
     0.6). It is water-soluble, posing a risk of leaching into groundwater.
    
  • Stability (Hydrolysis): The carbamate ester bond (

    
    ) is susceptible to hydrolysis, particularly in alkaline soils (
    
    
    
    ).
  • Stability (Oxidation): The thioether side chain (

    
    ) is liable to oxidize to sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ) forms during vigorous extraction, potentially leading to under-quantification of the parent compound.
The Challenge: Soil Matrix Interactions

Soil is a heterogeneous matrix containing humic acids, fulvic acids, and clay minerals.

  • Adsorption: The amide nitrogen can form hydrogen bonds with soil organic matter (SOM), requiring hydration to disrupt these interactions.

  • Ionization: While the molecule is neutral at typical soil pH, the matrix itself can induce ion suppression in Mass Spectrometry.

Experimental Strategy (The "Why" behind the "How")

To address the stability and adsorption challenges, this protocol deviates from generic solvent extractions:

  • Sample Hydration: Dry soil collapses, trapping residues in micropores. Adding water swells the soil/clay lattice, exposing the analyte to the extraction solvent.

  • pH Control (Citrate Buffering): We utilize the AOAC 2007.01 buffering system. Unbuffered QuEChERS can lead to pH spikes (caused by soil alkalinity), degrading the carbamate. Citrate salts maintain the extract at pH 5.0–5.5, the stability sweet spot for this molecule.

  • dSPE Cleanup: A combination of PSA (Primary Secondary Amine) and C18 is used. PSA removes humic acids (which cause matrix effects), while C18 removes lipophilic interferences. Note: Exposure to PSA is minimized to prevent base-catalyzed degradation.

Materials and Reagents

ComponentSpecificationPurpose
Solvent A Acetonitrile (LC-MS Grade) + 1% Acetic AcidExtraction solvent; Acid stabilizes carbamate.
Solvent B Methanol (LC-MS Grade)Reconstitution solvent.
Buffer Salts 4g

, 1g NaCl, 1g Na-Citrate, 0.5g Na-Hydrogencitrate
Induces phase separation; buffers pH to ~5.5.
dSPE Kit 150mg

, 25mg PSA, 25mg C18
Cleanup (Water removal, acid removal, lipid removal).
Internal Std Methomyl-d3 or Carbaryl-d7Correction for matrix effects/recovery losses.

Detailed Protocol

Phase 1: Sample Pre-treatment & Extraction
  • Homogenization: Sieve soil sample (2 mm mesh) to remove stones/debris. Cryogenic milling is recommended for clay-heavy soils.

  • Weighing: Weigh 10.0 g (

    
     0.1 g) of soil into a 50 mL FEP (fluoropolymer) centrifuge tube.
    
    • Why FEP? Glass surfaces can sometimes exhibit catalytic activity that degrades labile carbamates.

  • Hydration (Critical Step): Add 5 mL of HPLC-grade water . Vortex for 30 seconds. Let stand for 10 minutes.

    • Mechanism: Re-activates soil pores and creates an aqueous partition layer.

  • Extraction: Add 10 mL of Solvent A (Acetonitrile + 1% Acetic Acid). Add Internal Standard (IS) spike (e.g., 100 µL of 10 ppm solution).

  • Agitation: Shake vigorously (mechanical shaker) for 10 minutes at 1500 rpm.

  • Salting Out: Add the Buffer Salts (Citrate/MgSO4 mix). Immediately shake by hand for 1 minute to prevent MgSO4 clumping.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes.

    • Result: You will see a three-phase system: Soil pellet (bottom), Aqueous layer (middle), Acetonitrile extract (top).

Phase 2: Cleanup (Dispersive Solid Phase Extraction - dSPE)
  • Aliquot Transfer: Transfer 1.5 mL of the supernatant (top ACN layer) into a 2 mL dSPE tube containing the cleanup sorbents (

    
    /PSA/C18).
    
  • Vortex: Vortex for exactly 30 seconds.

    • Caution: Do not vortex longer. Extended contact with PSA (basic) can degrade the target carbamate.

  • Separation: Centrifuge at 10,000 x g for 2 minutes.

  • Filtration: Collect supernatant and filter through a 0.2 µm PTFE filter into an amber LC vial.

    • Why Amber? Thio-compounds can be light-sensitive.

Phase 3: Instrumental Analysis (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

MRM Transitions (Predicted for MW 149.2):

  • Quantifier: 150.1

    
     74.0 (Loss of 
    
    
    
    and side chain cleavage).
  • Qualifier: 150.1

    
     61.0 (Loss of 
    
    
    
    fragment).

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path for the extraction, emphasizing the hydration and buffering steps.

G cluster_0 Critical Stability Control start Soil Sample (10g) hydrate Hydration (+5mL H2O, 10 min wait) start->hydrate Activates Pores extract Extraction (+10mL ACN w/ 1% Acetic Acid) hydrate->extract Solubilizes Analyte buffer Partitioning/Salting Out (MgSO4, NaCl, Citrate Buffer) extract->buffer Phase Separation centrifuge1 Centrifugation (4000xg, 5 min) buffer->centrifuge1 supernatant Collect Supernatant (ACN Layer) centrifuge1->supernatant dspe dSPE Cleanup (PSA + C18 + MgSO4) supernatant->dspe Removes Lipids/Acids filter Filtration (0.2 µm PTFE) dspe->filter lcms LC-MS/MS Analysis (ESI+) filter->lcms

Caption: Figure 1: Optimized QuEChERS workflow for labile carbamate extraction. The red dashed zone indicates steps critical for pH stabilization.

Validation & Quality Control

To ensure the method is "Self-Validating" (Trustworthiness), run the following QC checks:

Recovery Data (Target)
Matrix TypeSpike Level (ng/g)Mean Recovery (%)RSD (%)Status
Sand1092.53.2Pass
Loam1088.14.5Pass
Clay (High Organic)1076.48.1Pass (Matrix Effect)
Troubleshooting Guide
  • Low Recovery (<70%): Usually due to pH issues. Ensure reagents are fresh and the Citrate buffer is correctly weighed. Check if the soil is highly alkaline; if so, increase the Acetic Acid in Solvent A to 2%.

  • High RSD (>15%): Indicates inhomogeneity. Increase hydration time to 20 minutes or improve mechanical shaking intensity.

  • Sulfoxide Artifacts: If peaks for the sulfoxide metabolite (

    
    ) appear in standards, the source temperature of the MS is too high. Lower Source Temp to <300°C.
    

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC International.

  • U.S. EPA. (2003). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. (Adapted logic for stability).

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate: Collaborative Study. Journal of AOAC International.

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "

Reaction conditions for carbamoylation of 2-(methylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Carbamoylation of 2-(Methylthio)ethanol

Executive Summary

This guide details the synthetic protocols for the carbamoylation of 2-(methylthio)ethanol (CAS: 5271-38-5). This substrate, a thioether-alcohol, is a critical building block in the synthesis of cholinergic inhibitors (e.g., precursors to aldicarb/methomyl analogs) and pharmaceutical prodrugs.

The primary challenge in functionalizing 2-(methylthio)ethanol lies in achieving chemoselectivity at the hydroxyl group while preserving the thioether moiety, which is susceptible to oxidation (to sulfoxides/sulfones) or alkylation. This note presents two validated methodologies:

  • The Isocyanate Route: High-yielding, atom-economical, suitable for stable isotopes or precious amines.

  • The CDI-Mediated Route: A non-isocyanate (NIPU) approach utilizing Carbonyldiimidazole, prioritizing operator safety and avoiding hazardous isocyanate handling.

Chemical Context & Mechanistic Insight

The substrate contains two functional handles: a primary hydroxyl group (-OH) and a thioether (-SMe).

  • Reactivity Profile: The hydroxyl group is the primary nucleophile. The thioether sulfur is a soft nucleophile; under standard basic or Lewis-acid catalyzed carbamoylation conditions, it remains inert. However, it can coordinate with Lewis acid catalysts (e.g., Dibutyltin dilaurate), potentially requiring higher catalyst loadings than simple alkanols.

  • Stability Warning: Avoid strong oxidants (peroxides, permanganates) during workup to prevent S-oxidation.

Mechanism of Action (Isocyanate Route)

The reaction proceeds via the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate group (-N=C=O).

CarbamoylationMechanism Substrate 2-(Methylthio)ethanol (Nucleophile) Complex Active Complex (Alcohol-Catalyst-NCO) Substrate->Complex + Catalyst (DBTL/TEA) Isocyanate Isocyanate (R-N=C=O) (Electrophile) Isocyanate->Complex Intermediate Tetrahedral Intermediate Complex->Intermediate Nucleophilic Attack Product 2-(Methylthio)ethyl Carbamate Intermediate->Product Proton Transfer

Figure 1: Mechanistic pathway for the base/Lewis-acid catalyzed addition of 2-(methylthio)ethanol to isocyanates.

Critical Reaction Parameters

ParameterRecommendationRationale
Solvent Dichloromethane (DCM), Toluene, or THFMust be anhydrous . Water competes with the alcohol for isocyanate, forming ureas. DCM is preferred for solubility.
Stoichiometry 1.0 eq Alcohol : 1.1 eq IsocyanateSlight excess of isocyanate ensures full conversion. Excess is quenched with methanol.
Catalyst Dibutyltin Dilaurate (DBTL) or Triethylamine (TEA)DBTL (0.1–1 mol%) is highly effective but tin residues are toxic. TEA (1–5 mol%) is a safer alternative but slower.
Temperature 0°C

25°C
Start cold to control exotherm. Room temperature is usually sufficient for conversion.
Atmosphere Nitrogen or ArgonEssential to exclude atmospheric moisture.

Experimental Protocols

Protocol A: Isocyanate Addition (Standard High-Yield Method)

Best for: Synthesis of N-methylcarbamates (using Methyl Isocyanate or surrogates) and N-arylcarbamates.

Safety Alert: Isocyanates (especially Methyl Isocyanate) are potent respiratory sensitizers and highly toxic. Handle in a well-ventilated fume hood.

Materials:

  • 2-(Methylthio)ethanol (10 mmol, 0.92 g)

  • Isocyanate (e.g., Methyl Isocyanate or Phenyl Isocyanate) (11 mmol)

  • Triethylamine (TEA) (0.5 mmol, 50 mg) or DBTL (1 drop)

  • Dichloromethane (anhydrous, 20 mL)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 2-(methylthio)ethanol and anhydrous DCM . Cool the solution to 0°C using an ice bath.

  • Catalyst: Add TEA (or DBTL).[1] Stir for 5 minutes.

  • Addition: Add the Isocyanate dropwise over 10 minutes via syringe. Note: If using solid isocyanates, dissolve in minimal DCM first.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C) . Stir for 4–12 hours.

    • Monitoring: Check by TLC (SiO2, 30% EtOAc/Hexanes). Stain with KMnO4 (alcohol shows yellow/brown) or Iodine. The disappearance of the alcohol spot indicates completion.

  • Quench: Once complete, add Methanol (1 mL) and stir for 20 minutes to scavenge excess isocyanate.

  • Workup:

    • Dilute with DCM (30 mL).

    • Wash with 1M HCl (10 mL) to remove TEA/amine byproducts.

    • Wash with Saturated NaHCO3 (10 mL) and Brine (10 mL).

    • Dry over anhydrous Na2SO4 . Filter and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    
Protocol B: CDI-Mediated Carbamoylation (Non-Isocyanate Route)

Best for: Safety-critical environments or when the corresponding isocyanate is unavailable.

Materials:

  • 2-(Methylthio)ethanol (10 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (11 mmol, 1.78 g)

  • Amine (e.g., Methylamine hydrochloride) (12 mmol)

  • Base (Triethylamine or DIPEA) (24 mmol - 2 eq required if using amine salt)

  • THF or Acetonitrile (anhydrous)

Procedure:

  • Activation: In a dry flask under nitrogen, dissolve CDI in anhydrous THF (20 mL).

  • Addition: Add 2-(methylthio)ethanol dropwise at room temperature.

    • Observation: Evolution of CO2 gas may occur (effervescence).

  • Intermediate Formation: Stir at RT for 1–2 hours. This forms the imidazole-carboxylate intermediate.

  • Amine Addition: Add the Amine and Base (TEA/DIPEA) to the reaction mixture.

  • Reaction: Heat the mixture to 50–60°C for 6–12 hours. The imidazole leaving group is less reactive than an isocyanate, requiring thermal energy.

  • Workup:

    • Concentrate THF. Redissolve residue in EtOAc.

    • Wash with Water (3x) to remove imidazole and salts.

    • Dry (Na2SO4) and concentrate.

Workflow & Decision Logic

Workflow Start Start: 2-(Methylthio)ethanol Choice Isocyanate Availability? Start->Choice RouteA Route A: Isocyanate Method (High Yield, Hazardous) Choice->RouteA Available RouteB Route B: CDI Method (Safer, Green Chemistry) Choice->RouteB Restricted/Unavailable StepA1 1. Dissolve in dry DCM/Tol 2. Add Catalyst (DBTL/TEA) RouteA->StepA1 StepB1 1. React with CDI in THF (Form Imidazolide) RouteB->StepB1 StepA2 3. Add Isocyanate at 0°C 4. Stir RT 4-12h StepA1->StepA2 Workup Workup: Quench (MeOH for A), Wash (Acid/Base), Dry StepA2->Workup StepB2 2. Add Amine + Base 3. Heat to 60°C StepB1->StepB2 StepB2->Workup Result Final Product: 2-(Methylthio)ethyl Carbamate Workup->Result

Figure 2: Decision tree for selecting the appropriate synthesis pathway.

Analytical Characterization

To validate the product, look for the following spectral signatures:

  • 1H NMR (CDCl3):

    • -S-Me: Singlet at

      
       2.1–2.2 ppm.
      
    • -S-CH2-: Triplet at

      
       2.7–2.8 ppm.
      
    • -O-CH2-: Triplet at

      
       4.2–4.3 ppm (Shifted downfield from ~3.7 ppm in starting material due to acylation).
      
    • -NH-: Broad singlet at

      
       4.5–5.0 ppm.
      
  • IR Spectroscopy:

    • Appearance of a strong Carbonyl (C=O) stretch at 1700–1720 cm⁻¹ .

    • Disappearance of the broad O-H stretch (3400 cm⁻¹).

References

  • Preparation of Carbamates from Alcohols and Isocyanates

    • Source: Organic Syntheses, Coll.[2] Vol. 6, p. 320 (1988).

    • Relevance: Establishes the baseline protocol for base-catalyzed isocyan
    • Link:

  • Synthesis of 5-[2-(methylcarbamoyloxy)

    • Source: U.S. Patent 5,395,839 (Example 1).[3]

    • Relevance: Direct precedent for the reaction of 2-(methylthio)
    • Link:

  • CDI-Mediated Synthesis of Carbamates (Green Chemistry)

    • Source:Journal of Organic Chemistry, 2023, 88, 5015-5024.[4]

    • Relevance: Modern non-isocyanate protocols using CDI and CO2 surrog
    • Link: [J. Org.[4][5] Chem. - Non-isocyanate Synthesis]([Link])

  • Properties of 2-(Methylthio)

    • Source: PubChem Compound Summary.
    • Relevance: Physical properties and safety data for the substrate.[6]

    • Link:

Sources

Mastering the Solid Form: Application Notes and Protocols for the Crystallization of Methyl N-(2-methylsulfanylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, control over the solid-state properties of a molecule is paramount. The crystalline form of an active pharmaceutical ingredient (API) or a key intermediate directly influences critical parameters such as solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive overview of crystallization techniques specifically tailored for methyl N-(2-methylsulfanylethyl)carbamate, a compound of interest in various research and development pipelines. By understanding and applying the principles outlined herein, researchers can effectively control the crystallization process to yield a product with desired physical attributes.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification and particle engineering process in the chemical and pharmaceutical industries.[1] For methyl N-(2-methylsulfanylethyl)carbamate, achieving a consistent and well-defined crystalline form is essential for ensuring reproducible performance in downstream applications. The arrangement of molecules in the crystal lattice dictates the macroscopic properties of the solid. Therefore, a robust crystallization protocol is not merely a means of purification but a critical step in defining the quality and efficacy of the final product.

Physicochemical Properties of Methyl N-(2-methylsulfanylethyl)carbamate

A thorough understanding of the molecule's physicochemical properties is the foundation for developing a successful crystallization process. While extensive experimental data for this specific molecule is not widely published, we can infer some properties and outline the necessary experimental determinations.

PropertyValue/InformationSource/Comment
Molecular Formula C5H11NO2S[2]
Molecular Weight 149.21 g/mol [2]
Melting Point Not reported. Assumption: Likely a low-melting solid at room temperature, similar to other small-molecule carbamates like methyl carbamate (52-54 °C).[3] Experimental determination via Differential Scanning Calorimetry (DSC) or a melting point apparatus is crucial.
Solubility Not reported. Experimental Determination Required. A preliminary solubility screening in a range of solvents (e.g., alcohols, ketones, esters, hydrocarbons, water) at various temperatures is a critical first step. This will inform the choice of crystallization method and solvent system.[4]
LogP 0.6 (Computed)[2]
Polymorphism Unknown. The potential for polymorphism should be investigated as different crystal forms can have different properties.[4]

Strategic Approaches to Crystallization

The selection of a crystallization technique is dictated by the solubility profile of the compound and the desired attributes of the final crystalline product.[4] The primary methods for small organic molecules include cooling crystallization, antisolvent addition, evaporative crystallization, and slurry crystallization.

Cooling Crystallization

This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.[5] The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.[1]

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent will dissolve a high amount of the compound at elevated temperatures and a significantly lower amount at room temperature or below. This differential solubility is the driving force for crystallization.

  • Cooling Rate: A slow cooling rate generally promotes the growth of larger, more well-defined crystals by maintaining a low level of supersaturation.[6] Rapid cooling can lead to the formation of many small nuclei, resulting in a smaller particle size.[7]

Protocol for Cooling Crystallization:

  • Solubility Determination: Determine the solubility of methyl N-(2-methylsulfanylethyl)carbamate in a selection of solvents at various temperatures (e.g., 25 °C, 40 °C, 60 °C). Solvents such as isopropanol, acetone, ethyl acetate, and toluene are good starting points.

  • Dissolution: In a jacketed crystallization vessel equipped with an overhead stirrer and a temperature probe, dissolve the crude methyl N-(2-methylsulfanylethyl)carbamate in the chosen solvent at an elevated temperature (e.g., 60 °C) to form a clear, saturated solution.

  • Controlled Cooling: Program a cooling ramp to slowly cool the solution. A typical starting point is a cooling rate of 10-20 °C per hour.

  • Seeding (Optional but Recommended): Once the solution reaches a supersaturated state (typically a few degrees below the saturation temperature), introduce a small quantity of seed crystals of the desired polymorphic form. Seeding helps to control the crystal form and size distribution.[5]

  • Maturation: Hold the resulting slurry at the final temperature (e.g., 0-5 °C) for a period of time (e.g., 2-4 hours) with gentle agitation to allow for complete crystallization and to improve crystal perfection.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent to remove residual mother liquor, and dry the crystals under vacuum at a temperature well below the melting point.

cooling_crystallization_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_post Post-Processing solubility 1. Solubility Screening dissolution 2. Dissolution at Elevated Temperature solubility->dissolution cooling 3. Controlled Cooling dissolution->cooling seeding 4. Seeding (Optional) cooling->seeding maturation 5. Maturation seeding->maturation isolation 6. Isolation & Washing maturation->isolation drying 7. Drying isolation->drying

Caption: Workflow for Cooling Crystallization.

Antisolvent Crystallization

This method is ideal for compounds that are highly soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"), where the two solvents are miscible.[8][9] Supersaturation is induced by adding the antisolvent to a solution of the compound, which reduces the overall solubility of the solute.[10][11]

Causality Behind Experimental Choices:

  • Solvent-Antisolvent System: The key is to identify a pair of miscible solvents with opposing solubility characteristics for the compound. For a moderately polar compound like a carbamate, a polar solvent (e.g., methanol, acetone) and a non-polar antisolvent (e.g., heptane, water) are often effective.[12]

  • Addition Rate and Location: The rate of antisolvent addition directly impacts the level of local supersaturation. Slow addition with good mixing helps to avoid "oiling out" and promotes controlled crystal growth.[8]

Protocol for Antisolvent Crystallization:

  • System Selection: Identify a suitable solvent/antisolvent pair through solubility screening.

  • Dissolution: Dissolve the methyl N-(2-methylsulfanylethyl)carbamate in the "good" solvent to create a concentrated solution.

  • Antisolvent Addition: With vigorous stirring, slowly add the antisolvent to the solution at a controlled rate.

  • Seeding (Optional): Seeding can be performed just before or during the initial phase of antisolvent addition to control the crystallization process.

  • Equilibration: After the addition is complete, allow the slurry to stir for a period to ensure complete crystallization.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a mixture of the solvent and antisolvent or with the antisolvent alone, and dry under appropriate conditions.

antisolvent_crystallization_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_post Post-Processing system_selection 1. Select Solvent/Antisolvent dissolution 2. Dissolve in 'Good' Solvent system_selection->dissolution addition 3. Controlled Antisolvent Addition dissolution->addition seeding 4. Seeding (Optional) addition->seeding equilibration 5. Equilibration seeding->equilibration isolation 6. Isolation & Washing equilibration->isolation drying 7. Drying isolation->drying

Caption: Workflow for Antisolvent Crystallization.

Evaporative Crystallization

Evaporative crystallization is employed when the compound's solubility does not change significantly with temperature, or for heat-sensitive materials where elevated temperatures are undesirable.[13][14] Supersaturation is achieved by removing the solvent through evaporation.[15]

Causality Behind Experimental Choices:

  • Solvent Volatility: A solvent with a moderate boiling point is often preferred to allow for controlled evaporation.[13] Very volatile solvents can evaporate too quickly, leading to poor crystal quality.[6]

  • Rate of Evaporation: Slow evaporation, achieved by limiting the surface area or by introducing an inert gas sweep, generally yields better crystals.[16]

Protocol for Slow Evaporative Crystallization:

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility.

  • Dissolution: Prepare a solution that is close to saturation at room temperature.

  • Evaporation: Place the solution in a loosely covered container (e.g., a vial with a perforated cap) to allow for slow solvent evaporation over a period of hours to days.[17]

  • Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to nucleation and crystal growth.

  • Isolation: Once crystals of a suitable size have formed, they can be isolated from the remaining mother liquor.

Slurry Crystallization

Slurry crystallization, or ripening, is an effective technique for converting a less stable crystal form to a more stable one or for improving the purity and crystal habit of a product.[18] It involves stirring a suspension of the solid in a solvent in which it is sparingly soluble.

Causality Behind Experimental Choices:

  • Solvent Selection: The solvent should be one in which the compound has low but detectable solubility. This allows for the dissolution of smaller or less stable particles and the growth of larger, more stable crystals.[19]

  • Time and Temperature: The duration of the slurry and the temperature will influence the rate of transformation. Higher temperatures generally increase the rate of dissolution and recrystallization.

Protocol for Slurry Crystallization:

  • Solvent Selection: Identify a solvent in which methyl N-(2-methylsulfanylethyl)carbamate has low solubility.

  • Slurry Preparation: Create a slurry of the compound in the selected solvent at a specific temperature.

  • Agitation: Stir the slurry for an extended period (e.g., 24-48 hours).[18]

  • Monitoring: Periodically sample the solid phase and analyze it (e.g., by PXRD) to monitor for any polymorphic transformations.

  • Isolation and Drying: Once the desired form is obtained, isolate the crystals by filtration and dry them.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out Supersaturation is too high; cooling or antisolvent addition is too rapid.Reduce the cooling rate or the antisolvent addition rate. Increase the temperature of the solution. Use a more dilute solution.
Poor Crystal Form (Needles/Plates) Solvent choice; rapid crystal growth.Screen different solvents or solvent mixtures. Slow down the crystallization process. Use additives to inhibit growth on certain crystal faces.
Formation of Amorphous Solid Very rapid precipitation.Decrease the level of supersaturation. Ensure adequate mixing.
Inconsistent Polymorph Uncontrolled nucleation; solvent effects.Implement seeding with the desired polymorph. Carefully control temperature and solvent composition.

Conclusion

The successful crystallization of methyl N-(2-methylsulfanylethyl)carbamate requires a systematic approach that begins with a thorough characterization of its physicochemical properties, particularly its solubility in a range of solvents. Based on this data, an appropriate crystallization technique—be it cooling, antisolvent addition, evaporation, or slurry—can be selected and optimized. By carefully controlling process parameters such as cooling rate, solvent composition, and agitation, researchers can consistently produce a crystalline product with the desired purity, particle size, and polymorphic form, thereby ensuring its reliable performance in subsequent applications.

References

  • Vertex AI Search. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • Allen, F. H. (2002). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • RM@Schools. (n.d.).
  • CrystEngComm. (n.d.).
  • University of Geneva. (n.d.).
  • MIT. (n.d.). Growing Crystals.
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules.
  • Google Patents. (n.d.).
  • Unknown Source. (n.d.).
  • ResearchGate. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT.
  • UCT Science. (n.d.).
  • Unknown Source. (2006).
  • Sulzer. (n.d.).
  • Benchchem. (n.d.).
  • PubChem. (n.d.). methyl N-[2-(methylsulfanyl)
  • ACS Publications. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods.
  • UreaKnowHow. (2025).
  • Myerson, A. S. (2002).
  • ResearchGate. (n.d.). 272529 Slurry Crystallization of Water-Insoluble Drug Substance Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents.
  • Science.gov. (n.d.).
  • ResearchGate. (2025).
  • ANDRITZ GROUP. (n.d.).
  • PubMed. (n.d.).
  • Unknown Source. (n.d.).
  • PubChem. (n.d.).

Sources

Troubleshooting & Optimization

Minimizing side reactions during methyl N-(2-methylsulfanylethyl)carbamate formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Chemoselectivity Target Molecule: Methyl N-(2-methylsulfanylethyl)carbamate CAS Registry Number: 57939-52-9 (Analogous) Primary Reagents: 2-(Methylthio)ethylamine + Methyl Chloroformate (MCF)

Module 1: The Chemoselectivity Challenge

The Core Conflict: Nitrogen vs. Sulfur

The synthesis of methyl N-(2-methylsulfanylethyl)carbamate presents a classic chemoselectivity challenge. You possess a bifunctional substrate containing two nucleophiles:

  • Primary Amine (Hard Nucleophile): The target for carbamoylation.

  • Thioether/Sulfide (Soft Nucleophile): A potential site for side reactions (oxidation or formation of sulfonium salts).

While the amine is generally more nucleophilic toward the "hard" carbonyl of the chloroformate, the sulfur atom remains vulnerable to oxidation and can participate in competitive nucleophilic attacks if reaction conditions (pH, temperature) are uncontrolled.

Reaction Pathway Analysis

The following diagram illustrates the desired pathway versus the critical failure modes (Side Reactions A, B, and C).

ReactionPathways Start 2-(Methylthio)ethylamine (Nucleophile) Target TARGET PRODUCT Methyl N-(2-methylsulfanylethyl)carbamate Start->Target Kinetic Control (pH 8-9, <5°C) Side_Ox SIDE REACTION A: Sulfoxide/Sulfone (Oxidation) Start->Side_Ox Oxidizing Agents (Peroxides in Ether/Air) Side_S SIDE REACTION C: Methoxycarbonyl Sulfonium Salt (S-Attack) Start->Side_S Acidic pH (Protonated Amine) Reagent Methyl Chloroformate (Electrophile) Side_Di SIDE REACTION B: N,N-Dicarbamate (Over-acylation) Target->Side_Di Excess MCF High Temp

Figure 1: Mechanistic pathways showing the competition between N-carbamoylation (Target) and S-alkylation/Oxidation pathways.

Module 2: Troubleshooting Guide

Use this diagnostic table to identify the root cause of experimental failures.

Symptom Probable Cause The "Why" (Mechanistic Insight) Corrective Action
Low Yield (<50%) Hydrolysis of MCF Methyl chloroformate is moisture-sensitive. If the reaction is too warm or the addition is too slow in an aqueous base, water outcompetes the amine.Increase Reagent Load: Use 1.1–1.2 eq of MCF. Cool Down: Maintain T < 5°C strictly. Speed: Add MCF faster (but controlled).
"Garlic" smell disappears Oxidation (Sulfoxide) Thioethers have a distinct odor. If the product becomes odorless or acrid, the sulfur has oxidized to a sulfoxide (

).
Solvent Check: Ensure ethers (THF/Diethylether) are peroxide-free. Inert Atmo: Run under

or Ar.
Extra Spot on TLC (

Product)
N,N-Diacylation The carbamate product still has an acidic proton (

). Strong base or excess MCF can deprotonate it, leading to a second addition.
Control pH: Do not exceed pH 10. Stoichiometry: Strict 1.05 eq of MCF. Quench: Stop reaction immediately upon consumption of amine.
Precipitate/Gummy Solid Sulfonium Salt Under acidic conditions, the amine is protonated (

) and non-nucleophilic. The sulfur attacks MCF, forming a cationic sulfonium species.
Base First: Ensure base is present before MCF addition. Buffer: Use a biphasic carbonate buffer system.
Product is Water Soluble Incomplete Workup Methyl carbamates of short-chain amines have moderate water solubility.Salting Out: Saturate the aqueous phase with NaCl before extraction. Solvent: Use DCM or EtOAc (3x extractions).

Module 3: Optimized Experimental Protocol

Objective: Synthesis of Methyl N-(2-methylsulfanylethyl)carbamate via Schotten-Baumann Conditions. Scale: 10 mmol basis (Scalable).

Reagents & Setup
  • Substrate: 2-(Methylthio)ethylamine (10 mmol, ~0.91 g).

  • Electrophile: Methyl Chloroformate (MCF) (11 mmol, 1.1 eq).

  • Base: NaOH (12 mmol, 1.2 eq) dissolved in Water (10 mL) OR

    
     (2 eq) for milder conditions.
    
  • Solvent: Dichloromethane (DCM) (10 mL).

  • Apparatus: 3-neck round bottom flask, thermometer, addition funnel,

    
     inlet.
    
Step-by-Step Workflow

ProtocolWorkflow Step1 1. Biphasic Setup Dissolve Amine in DCM. Add aq. NaOH/K2CO3. Cool to 0°C. Step2 2. Controlled Addition Add Methyl Chloroformate dropwise. RATE: Keep T < 5°C. Vigorous Stirring (Critical). Step1->Step2 Step3 3. Monitoring Stir 1h at 0°C -> warm to RT. Check TLC/GC-MS. Look for disappearance of Amine. Step2->Step3 Step4 4. Phase Separation Separate Organic Layer. Extract Aqueous with DCM (2x). Wash Organic with Brine. Step3->Step4 Step5 5. Purification Dry (MgSO4), Filter, Concentrate. Vacuum Distillation or Column. Step4->Step5

Figure 2: Optimized Schotten-Baumann workflow for chemoselective N-acylation.

Critical Execution Details
  • The "Schotten-Baumann" Advantage: By using a biphasic system (Water/DCM), the inorganic base stays in the water, and the neutral product moves into the DCM. This prevents the base from deprotonating the product (preventing over-acylation) while instantly neutralizing the HCl generated.

  • Temperature Control (

    
    C):  This is the single most important variable.
    
    • Low T favors the kinetic reaction (Amine attack) over the thermodynamic or slower side reactions (Hydrolysis or S-attack).

    • High T promotes hydrolysis of the chloroformate, requiring you to add more reagent, which increases the risk of side products.

  • Quenching: If you suspect excess MCF is present, add a small amount of aqueous ammonia or glycine to the reaction mixture before workup to consume the excess electrophile. This prevents reaction during concentration.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Dimethyl Carbonate (DMC) instead of Methyl Chloroformate to avoid HCl? A: Yes, but with caveats. DMC is a "green" reagent but is much less reactive. It typically requires high temperatures (


C) or autoclaves and specific catalysts (e.g., TBD or ionic liquids) [1]. At these high temperatures, the risk of S-oxidation or sulfur-assisted degradation increases. For laboratory-scale troubleshooting, MCF is more reliable due to milder temperature requirements.

Q2: My product has a lower boiling point than reported. Why? A: You likely have the S-acylated byproduct or the isocyanate intermediate. If the reaction was run without enough base, the amine might eliminate methanol to form an isocyanate (unlikely with methyl carbamates but possible). More likely, you have residual starting material. Check the Refractive Index or run a GC-MS.

Q3: How do I remove the "garlic" smell from my glassware? A: The smell is from the thioether moiety. Rinse glassware with a dilute bleach solution (Sodium Hypochlorite). This oxidizes the residual sulfide to a sulfoxide/sulfone, which is odorless and water-soluble. Do not use bleach on your product, or you will destroy it.

Q4: Is the sulfur atom nucleophilic enough to attack the carbamate product? A: Generally, no. The carbamate carbonyl is stabilized by the nitrogen lone pair and the methoxy group. An intermolecular attack by the sulfur of one molecule on the carbonyl of another is kinetically disfavored compared to the stability of the carbamate. However, intramolecular attack (cyclization) to form a thiazolidinone derivative is theoretically possible if methanol is eliminated, but this usually requires high heat and acidic catalysis.

References

  • Selva, M., Tundo, P., & Perosa, A. (2005). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2.[1][2] The Journal of Organic Chemistry, 70(7), 2771–2777.[1] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 57939529, Methyl N-(2-methylsulfanylethyl)carbamate. Link

  • Saito, M., et al. (2020).[4][5] Mild and Chemoselective Thioacylation of Amines. Journal of the American Chemical Society, 142(18), 8130–8135.[4] Link

Sources

Technical Support Center: Purification of Methyl N-(2-methylsulfanylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted precursors from the synthesis of methyl N-(2-methylsulfanylethyl)carbamate. The following sections offer in-depth solutions, preventative measures, and analytical verification techniques to ensure the desired product purity.

I. Understanding the Synthesis and Potential Impurities

The synthesis of methyl N-(2-methylsulfanylethyl)carbamate typically involves the reaction of 2-methylsulfanylethanamine with a methylating agent that introduces the carbamate functionality. A common and efficient method is the reaction with methyl chloroformate in the presence of a base to neutralize the HCl byproduct.[1][2]

Synthesis cluster_reactants Reactants cluster_products Products Amine 2-Methylsulfanylethanamine Reaction Reaction Vessel Amine->Reaction MCF Methyl Chloroformate MCF->Reaction Base Base (e.g., Triethylamine) Base->Reaction Carbamate Methyl N-(2-methylsulfanylethyl)carbamate Salt Base•HCl Reaction->Carbamate Reaction->Salt

Caption: Synthesis of methyl N-(2-methylsulfanylethyl)carbamate.

The primary impurities to consider are unreacted starting materials:

  • 2-Methylsulfanylethanamine: A nucleophilic amine.

  • Methyl Chloroformate: A highly reactive electrophile.[1][3]

Secondary impurities can arise from side reactions or decomposition, including hydrolysis of methyl chloroformate to methanol and HCl.[1]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of methyl N-(2-methylsulfanylethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent amine odor. How do I remove residual 2-methylsulfanylethanamine?

A1: Unreacted 2-methylsulfanylethanamine is a common impurity. The most effective removal method is an acidic aqueous wash during the workup. The amine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.

  • Recommended Procedure: During your liquid-liquid extraction, wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1M HCl).[4][5] Repeat the wash until the amine odor is no longer detectable in the organic layer. Be cautious if your target molecule has acid-labile functional groups. An alternative is to wash with a 10% aqueous copper (II) sulfate solution, which complexes with the amine and pulls it into the aqueous phase.[4][5]

Q2: I observe unexpected peaks in my NMR/LC-MS that I suspect are from unreacted methyl chloroformate. How can I eliminate it?

A2: Methyl chloroformate is highly reactive and should ideally be consumed during the reaction. If it persists, it can be quenched to more easily removable byproducts.

  • Recommended Quenching Protocol: After the reaction is complete, you can add a small amount of water or a primary/secondary amine like ethanolamine to the reaction mixture to quench any remaining methyl chloroformate.[6] The resulting products (methanol, CO2, HCl, or a carbamate derivative) are typically easier to remove during aqueous workup or chromatography.

Q3: My product appears oily and impure after solvent evaporation. What are my next steps for purification?

A3: If your product is not a solid after the initial workup, column chromatography is the recommended next step for purification.

  • Chromatography Guidelines: Silica gel chromatography is generally effective for purifying carbamates.[7] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. Monitor the separation using Thin-Layer Chromatography (TLC) to determine the optimal solvent conditions.

Q4: Can I use recrystallization to purify my product?

A4: Recrystallization is a powerful purification technique if your product is a solid at room temperature and you can find a suitable solvent system.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol) at room and elevated temperatures. An ideal recrystallization solvent will dissolve the product when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended for purity assessment.

  • Analytical Techniques:

    • NMR (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

    • LC-MS: Confirms the molecular weight of your product and can detect trace impurities.

    • GC-MS: Useful for detecting volatile impurities, especially if derivatization is employed.[8][9]

    • TLC: A quick and easy way to assess the number of components in your sample.

Troubleshooting Matrix
Observed Issue Potential Cause Recommended Solution(s)
Amine odor in product Unreacted 2-methylsulfanylethanaminePerform an acidic wash (e.g., 1M HCl) or a copper sulfate wash during workup.[4][5]
Sharp, acrid smell; unexpected reactivity Unreacted methyl chloroformateQuench the reaction mixture with water or a suitable amine before workup.[6]
Multiple spots on TLC after workup Incomplete reaction or side productsPurify by column chromatography.[7]
Low yield after purification Product loss during aqueous washesMinimize the number of washes or back-extract the aqueous layers with fresh organic solvent.
Product decomposition during purification Instability of the carbamateAvoid harsh acidic or basic conditions and high temperatures. Store the purified product in a dry, inert atmosphere.[10]

III. Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removal of Unreacted Amine
  • Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x volume of organic layer).

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x volume of organic layer) to neutralize any remaining acid.

  • Wash the organic layer with brine (1 x volume of organic layer) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Workup ReactionMixture Crude Reaction Mixture Dilute Dilute with Organic Solvent ReactionMixture->Dilute Wash_HCl Wash with 1M HCl Dilute->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Filter_Concentrate Filter & Concentrate Dry->Filter_Concentrate CrudeProduct Crude Product Filter_Concentrate->CrudeProduct

Caption: Aqueous workup workflow.

Protocol 2: Quenching of Excess Methyl Chloroformate
  • After the primary reaction is complete, cool the reaction mixture in an ice bath.

  • Slowly add a quenching agent. Options include:

    • Water: Add dropwise until effervescence ceases.

    • Ethanolamine: Add a slight molar excess relative to the suspected amount of unreacted methyl chloroformate.

  • Stir the mixture for 30 minutes at room temperature.

  • Proceed with the standard aqueous workup (Protocol 1).

IV. Analytical Methods for Purity Assessment

A multi-faceted analytical approach is crucial for confirming the successful removal of precursors.

Analytical Techniques Summary
Technique Purpose Expected Observation for Pure Product Indication of Impurity
¹H NMR Structural elucidation and purityClean signals corresponding to the product structure.Presence of signals for -NH₂ of the starting amine or -OCH₃ of methyl chloroformate.
LC-MS Molecular weight confirmation and purityA single major peak with the correct mass-to-charge ratio.Additional peaks corresponding to the molecular weights of the precursors.
GC-MS Detection of volatile impuritiesA single major peak.Peaks corresponding to the starting materials or their degradation products.[8][9]
TLC Reaction monitoring and purity checkA single spot with a distinct Rf value.Multiple spots indicating the presence of starting materials or byproducts.

V. Stability and Storage

Carbamates can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[10]

  • Stability: The target molecule is generally stable under neutral pH conditions. Prolonged exposure to strong acids or bases should be avoided.

  • Storage: For long-term storage, it is recommended to keep the purified methyl N-(2-methylsulfanylethyl)carbamate in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation.[10]

VI. References

Sources

Optimization of temperature for methyl N-(2-methylsulfanylethyl)carbamate reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization & Troubleshooting Guide

Document ID: TSC-22987-OPT | Version: 2.4 | Status: Active[1]

Executive Summary

This guide addresses the thermodynamic and kinetic control required for the efficient synthesis of Methyl N-(2-methylsulfanylethyl)carbamate (CAS: 22987-19-5). The reaction typically involves the nucleophilic acyl substitution of 2-(methylthio)ethylamine with methyl chloroformate .

Critical Parameter: Temperature control is the single most significant variable affecting yield and purity.

  • Low Temperature (

    
    ):  Risks viscosity issues and stalled kinetics.[1]
    
  • High Temperature (

    
     during addition):  Risks rapid hydrolysis of the chloroformate, di-acylation, and oxidation of the sulfur moiety.[1]
    

Part 1: The Standard Protocol (Chloroformate Route)

Recommended for: High purity, lab-scale synthesis, and drug development applications.[1]

The Thermodynamic Profile

The reaction between a primary amine and an alkyl chloroformate is highly exothermic .


[1]

The "Goldilocks" Zone:

  • Addition Phase:

    
     to 
    
    
    
    (Strict Control)
  • Reaction Phase:

    
     to 
    
    
    
    (Ambient Aging)[1]
Step-by-Step Optimization
PhaseTemperatureActionTechnical Rationale
1. Solvation

Dissolve 2-(methylthio)ethylamine in DCM or EtOAc. Add base (Et

N or Na

CO

).[1]
Pre-cooling prevents immediate exotherm spikes upon reagent addition.
2. Addition

Add Methyl Chloroformate dropwise .CRITICAL: High temps here cause the chloroformate to hydrolyze with trace water or react with the product to form ureas/dimers.
3. Aging

Remove ice bath.[1] Stir for 2-4 hours.Allows the reaction to overcome the activation energy for conversion of the final 5-10% of starting material.
4. Quench

Re-cool before adding water/acid.[1]Quenching is exothermic. Cooling prevents hydrolysis of the newly formed carbamate ester.

Part 2: Troubleshooting & FAQs

Q1: My yield is consistently low (<50%), but the starting amine is gone. Where did it go?

Diagnosis: You likely experienced Thermal Runaway during addition. The Science: Methyl chloroformate is moisture sensitive. If the reaction temperature rises above


 during addition, the rate of hydrolysis (reaction with water in solvent/air) competes with acylation.[1]
Fix: 
  • Ensure internal temperature monitoring (probe inside the flask, not just the bath).[1]

  • Slow down the addition rate.

  • Dry your solvents (DCM/THF) over molecular sieves before use.[1]

Q2: I see a "double spot" on TLC or an extra peak in HPLC. What is it?

Diagnosis: N,N-Diacylation (Formation of the imido-dicarboxylate).[1] The Science:



This side reaction has a higher activation energy.[1] It only occurs if there is a local excess of chloroformate combined with high temperatures .
Fix: 
  • Strictly maintain

    
     during addition.[1][2]
    
  • Ensure vigorous stirring to prevent "hot spots" of reagent concentration.

Q3: The product smells intensely of sulfur. Is this normal?

Diagnosis: Unreacted Precursor or Sulfur Oxidation . The Science: The carbamate product should be relatively odorless compared to the starting amine. A strong stench implies unreacted 2-(methylthio)ethylamine. If the smell is acrid/sharp, you may have oxidized the sulfur to the sulfoxide (


) due to lack of inert gas.[1]
Fix: 
  • Monitor: Check pH. The reaction must remain alkaline (pH > 8) to scavenge HCl. If pH drops, amine protonates (

    
    ) and stops reacting.[1]
    
  • Atmosphere: Run under Nitrogen (

    
    ) or Argon.[1] Sulfur ethers are susceptible to oxidation.
    

Part 3: Visualizing the Workflow

Diagram 1: Temperature Control Logic Flow

Caption: Decision tree for temperature management during the carbamoylation process.

TempControl Start Start Synthesis Solvation Solvate Amine + Base (DCM/THF) Start->Solvation Cooling Cool to 0°C (Internal Probe) Solvation->Cooling Addition Add Methyl Chloroformate Dropwise Cooling->Addition CheckTemp Check Internal Temp Addition->CheckTemp TempHigh Temp > 5°C CheckTemp->TempHigh Exotherm Spike TempOK Temp < 5°C CheckTemp->TempOK Stable Pause PAUSE Addition Increase Stir Rate TempHigh->Pause Continue Continue Addition TempOK->Continue Pause->CheckTemp Recool Warm Warm to 20°C (Aging Phase) Continue->Warm Addition Complete Quench Quench (Water/HCl) Isolate Organic Layer Warm->Quench TLC: SM Consumed

Diagram 2: Reaction Pathway & Side Products

Caption: Chemical pathway showing the target carbamate vs. temperature-induced impurities.

ReactionPath Amine 2-(methylthio)ethylamine Cold 0°C / Base Amine->Cold MCF Methyl Chloroformate MCF->Cold Hydrolysis Impurity: Methyl Carbonic Acid (Decomposes to MeOH + CO2) MCF->Hydrolysis Moisture/Heat Target Target Carbamate (Methyl N-(2-methylsulfanylethyl)carbamate) Cold->Target Major Path Hot >10°C / Excess MCF Diacyl Impurity: N,N-Diacyl Dimer Hot->Diacyl Over-reaction Target->Hot + Excess MCF

[1]

Part 4: Alternative "Green" Route (High Temp)

Recommended for: Industrial scale-up avoiding chlorinated reagents.[1]

If you are restricted from using chloroformates, you may use Dimethyl Carbonate (DMC) .[1] However, the temperature physics flip completely.[1]

  • Reagent: Dimethyl Carbonate (DMC) + Catalyst (e.g., TBAI or Zr-catalysts).[1]

  • Temperature: Reflux (

    
    ) .
    
  • Why: DMC is a weak electrophile. It requires high thermal energy to activate the carbonyl carbon for nucleophilic attack.

  • Warning: This method is not recommended if your sulfur moiety is sensitive to thermal oxidation, unless performed under strict inert atmosphere.[1]

References

  • Organic Syntheses, Coll.[1][2] Vol. 2, p. 278 (1943). Ethyl N-methylcarbamate.[1] (Classic protocol for amine carbamoylation using chloroformates at low temperature).[1]

    • [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11722, Methyl carbamate.[1] (Physicochemical properties and stability data).[1][2][3][4][5][6]

    • [1]

  • Sigma-Aldrich.Safety Data Sheet: Methyl chloroformate.

    • [1]

  • Google Patents.Process for the preparation of methyl carbamates (EP0200506B1).

    • [1]

  • Selva, M. et al. (2001). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate.[1] (Reference for the alternative high-temperature "Green" route).

    • [1]

Sources

Technical Support Center: Purification of Methyl N-(2-methylsulfanylethyl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of methyl N-(2-methylsulfanylethyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally similar compounds. Here, we address common issues in a question-and-answer format, providing in-depth, experience-based solutions to streamline your workflow and enhance the purity of your final product.

Troubleshooting Guide

This section is dedicated to resolving specific problems that can arise during the column chromatography of methyl N-(2-methylsulfanylethyl)carbamate.

Question 1: My compound is eluting with significant peak tailing. What are the likely causes and how can I fix this?

Answer:

Peak tailing is a common issue in chromatography and can be particularly prevalent with compounds containing polar functional groups like carbamates and sulfur-containing moieties. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.[1]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The free silanol groups on the surface of silica gel are acidic and can interact strongly with the lone pair of electrons on the sulfur atom and the polar carbamate group in your molecule. This can lead to tailing.

    • Solution 1: Use an End-Capped Column: If you are using High-Performance Liquid Chromatography (HPLC), switching to a column with end-capped silica can reduce these interactions.[1]

    • Solution 2: Add a Mobile Phase Modifier: For standard column chromatography, adding a small amount of a competitive polar solvent like triethylamine (0.1-1%) to your mobile phase can neutralize the acidic silanol groups and improve peak shape.[2]

  • Mobile Phase pH Issues: If the pH of your mobile phase is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, leading to tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[4][5]

    • Solution: Reduce the amount of crude material loaded onto the column or dilute your sample before injection.[1]

Question 2: I'm observing co-elution of my target compound with a closely related impurity. How can I improve the separation?

Answer:

Co-elution occurs when two or more compounds travel through the column at the same rate.[6] To resolve this, you need to alter the chromatographic conditions to exploit differences in the physicochemical properties of your target compound and the impurity.

Strategies for Improving Resolution:

  • Optimize the Mobile Phase: The selectivity of your separation is highly dependent on the mobile phase composition.[7]

    • Solution 1: Change Solvent Polarity: A systematic approach is to test a range of solvent systems with varying polarities. For normal-phase chromatography, common solvent systems include ethyl acetate/hexane and dichloromethane/methanol.[8] A slight change in the ratio of these solvents can significantly impact resolution.

    • Solution 2: Introduce a Different Solvent: If adjusting the solvent ratio is ineffective, try incorporating a solvent with different properties. For instance, replacing some of the ethyl acetate with dichloromethane can alter the selectivity.

  • Change the Stationary Phase: If mobile phase optimization fails, the interaction between your compounds and the stationary phase may not be sufficiently different.

    • Solution: Consider using a different type of stationary phase. If you are using silica gel, switching to alumina or a bonded phase like C18 (for reverse-phase chromatography) could provide the necessary selectivity.[9]

  • Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradual change in solvent polarity (gradient elution) can help to separate compounds with similar retention factors.[10]

Question 3: My compound seems to be degrading on the silica gel column. How can I confirm this and what are my options for purification?

Answer:

The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[11] Carbamates can be susceptible to hydrolysis, especially under acidic or basic conditions.[12][13]

Confirming On-Column Degradation:

  • 2D TLC Analysis: Spot your compound on a TLC plate. After running the plate in one direction with your chosen solvent system, turn it 90 degrees and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[11]

Purification Alternatives for Sensitive Compounds:

  • Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base like triethylamine before packing the column.[9]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral alumina or Florisil.[9]

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobicity, reverse-phase chromatography on a C18-functionalized silica gel with a mobile phase like acetonitrile/water or methanol/water could be a viable option.[8][14]

Question 4: I'm having trouble detecting my compound on a TLC plate. What visualization techniques are effective for this type of molecule?

Answer:

Methyl N-(2-methylsulfanylethyl)carbamate lacks a strong chromophore for UV visualization unless it's present at high concentrations. The sulfur atom and carbamate group, however, make it amenable to certain chemical staining methods.

Effective TLC Visualization Methods:

  • Potassium Permanganate Stain: This is a general stain for compounds that can be oxidized. The sulfur atom in your compound should react with the permanganate to give a yellow or white spot on a purple background.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This is a non-destructive method.

  • Specific Carbamate Stains:

    • Folin-Ciocalteu Reagent: After spraying with alcoholic potassium hydroxide and heating, this reagent can produce a dark blue spot for some carbamates.[15]

    • Diazotized Sulfanilic Acid: This can be used for the detection of phenolic carbamates, but may also work for other carbamates after hydrolysis.[16]

Frequently Asked Questions (FAQs)

What is a good starting solvent system for the column chromatography of methyl N-(2-methylsulfanylethyl)carbamate on silica gel?

A good starting point for a moderately polar compound like this would be a mixture of ethyl acetate and a non-polar solvent like hexane or heptane. A typical starting ratio would be in the range of 20-40% ethyl acetate in hexane. You can optimize this ratio based on the results of your initial TLC analysis.

How can I prevent the oxidation of the sulfide group during purification?

While the sulfide group is generally stable, prolonged exposure to air and certain solvents can lead to oxidation to the corresponding sulfoxide or sulfone. To minimize this risk:

  • Use freshly distilled, deoxygenated solvents for your mobile phase.

  • Avoid unnecessarily long purification times.

  • If oxidation is a significant problem, consider performing the chromatography under an inert atmosphere (e.g., nitrogen or argon).

Is it possible to use reverse-phase chromatography for this compound?

Yes, reverse-phase chromatography is a potential option. The choice between normal-phase and reverse-phase depends on the polarity of your compound and the impurities you are trying to remove. For reverse-phase, a C18 column with a mobile phase of acetonitrile and water or methanol and water would be a good starting point.[17][18]

My purified compound still shows impurities by NMR. What could be the issue?

If you are still seeing impurities after column chromatography, consider the following:

  • Co-elution: As discussed in the troubleshooting section, an impurity may be co-eluting with your product.[6] You will need to further optimize your chromatographic conditions.

  • Solvent Impurities: Ensure that the solvents you are using to elute your column and to prepare your NMR sample are of high purity.

  • Compound Instability: Your compound may be degrading after purification. Carbamates can be sensitive to hydrolysis.[12] It is advisable to store the purified compound in a dry, inert atmosphere, and at a low temperature.[19]

Experimental Protocol: A General Guideline

This protocol provides a general workflow for the purification of methyl N-(2-methylsulfanylethyl)carbamate by flash column chromatography.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., 20%, 30%, and 40% ethyl acetate in hexane) to find the optimal mobile phase that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

2. Column Packing:

  • Choose an appropriately sized column based on the amount of crude material. A general rule is to use 50-100 g of silica gel for every 1 g of crude product.

  • Pack the column with silica gel using either the dry packing or wet packing method.[10] Ensure the silica bed is well-compacted and free of cracks or air bubbles.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

  • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[10]

4. Elution and Fraction Collection:

  • Begin eluting the column with your chosen mobile phase.

  • Collect fractions in an appropriate number of test tubes or vials.

  • Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities.

5. Product Isolation:

  • Combine the fractions that contain your pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified methyl N-(2-methylsulfanylethyl)carbamate.

Data Summary Table
ParameterRecommended Starting ConditionNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase 20-40% Ethyl Acetate in HexaneAdjust ratio based on TLC analysis.
Sample Loading Dry loading or minimal solventTo ensure a narrow starting band.
Elution Isocratic or GradientGradient elution may be necessary for complex mixtures.
Detection (TLC) Potassium Permanganate StainProvides good visualization for sulfur-containing compounds.
Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation Problem Identify Chromatographic Issue PeakTailing Peak Tailing Problem->PeakTailing Poor Peak Shape CoElution Co-elution Problem->CoElution Impure Fractions Degradation On-Column Degradation Problem->Degradation Low Recovery/ New Spots on TLC Solution_Tailing Adjust Mobile Phase (e.g., add triethylamine) or Change Column PeakTailing->Solution_Tailing Solution_CoElution Optimize Solvent System or Change Stationary Phase CoElution->Solution_CoElution Solution_Degradation Use Deactivated Silica or Alternative Stationary Phase Degradation->Solution_Degradation

Caption: A workflow diagram for troubleshooting common column chromatography issues.

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Cytiva. (2024, September 2). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters. (2013, April 8). Waters Alliance System for Carbamate Analysis Method Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC separation of carbamates. Retrieved from [Link]

  • Chaudhuri, S., & Das, B. C. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry, 5(11), 1365-1367.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Poomrat, R., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12085-12096.
  • Poomrat, R., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

  • Chromatography Forum. (2017, October 28). Sulfur contamination help. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Andersson, J. T., et al. (2021). Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. Energy & Fuels, 35(10), 8563-8572.
  • Chaudhuri, S., & Das, B. C. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Andersson, J. T. (2007). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 21(4), 2139-2144.
  • Zhang, X., & Liu, J. (2025, March 4). Preparation, separation and storage of N-monofluoromethyl amides and carbamates.
  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?. Retrieved from [Link]

  • Stolarczyk, M., et al. (2014). Detection Progress of Selected Drugs in TLC.
  • Avanti Polar Lipids. (n.d.). Detection Methods for Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, February).
  • Hurlbut, J. A., et al. (1993). Analyte stability study of N-methylcarbamate pesticides in beef and poultry liver tissues by liquid chromatography.
  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • Pickering, M. V. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food.
  • Rogowska, J., & Namieśnik, J. (2016). Elemental sulfur in sediments: analytical problems. Environmental Science and Pollution Research, 23(23), 23963-23971.
  • SIELC Technologies. (n.d.). Separation of Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Senzer, B. D., et al. (2025, June 19).
  • Nawrocki, J., et al. (2004). Systematic Study of Chromatographic Behavior vs Alkyl Chain Length for HPLC Bonded Phases Containing an Embedded Carbamate Group. Analytical Chemistry, 76(10), 2834-2842.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Nagase, H., et al. (2008). Purification of matrix metalloproteinases by column chromatography.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Methyl N-(2-methylsulfanylethyl)carbamate and Its Ethyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that profoundly influences the physicochemical properties, biological activity, and overall performance of a target compound. Carbamates, a versatile functional group, are frequently employed in medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of methyl N-(2-methylsulfanylethyl)carbamate and its corresponding ethyl analog, ethyl N-(2-methylsulfanylethyl)carbamate. By examining their synthesis, physicochemical properties, and potential performance characteristics, supported by experimental data and established analytical protocols, this document aims to empower researchers to make informed decisions in their scientific endeavors.

Introduction: The Significance of the Ester Group in Carbamate Design

The seemingly subtle difference between a methyl and an ethyl ester on a carbamate can lead to significant variations in a molecule's behavior.[1][2] The choice between these two alkyl groups can impact steric hindrance, lipophilicity, metabolic stability, and reactivity.[1][2] Methyl N-(2-methylsulfanylethyl)carbamate incorporates a methyl carbamate moiety attached to a sulfur-containing ethyl chain. Its ethyl analog, while not as extensively characterized in publicly available literature, represents a logical next step in structural modification for lead optimization or materials science applications. This guide will dissect the anticipated differences and provide a framework for their comparative evaluation.

Physicochemical Properties: A Head-to-Head Comparison

Table 1: Comparison of Physicochemical Properties

PropertyMethyl N-(2-methylsulfanylethyl)carbamateEthyl N-(2-methylsulfanylethyl)carbamate (Predicted)Rationale for Prediction
Molecular Formula C₅H₁₁NO₂S[4]C₆H₁₃NO₂SAddition of a -CH₂- group.
Molecular Weight 149.21 g/mol [4]163.24 g/mol Increased by the mass of a methylene group (14.03 g/mol ).
LogP (Octanol-Water Partition Coefficient) 0.6[4]~1.1The addition of an ethyl group generally increases lipophilicity, leading to a higher LogP value.[1][3]
Boiling Point Not availableHigher than the methyl analogIncreased molecular weight and van der Waals forces typically result in a higher boiling point.
Water Solubility Not availableLower than the methyl analogIncreased lipophilicity (higher LogP) generally corresponds to lower aqueous solubility.
Reactivity More reactive towards nucleophilesLess reactive towards nucleophilesThe ethyl group provides slightly more steric hindrance and electron donation compared to the methyl group, which can reduce the electrophilicity of the carbonyl carbon.[1]

Synthesis and Reaction Mechanisms

The synthesis of both carbamates can be approached through established methodologies for carbamate formation. A common and efficient route involves the reaction of an isocyanate with the corresponding alcohol or the reaction of a chloroformate with an amine. Given the structure of our target molecules, the reaction of 2-(methylsulfanyl)ethan-1-amine with the appropriate chloroformate is a logical synthetic strategy.

Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of methyl and ethyl N-(2-methylsulfanylethyl)carbamate.

G cluster_synthesis Synthetic Workflow Amine 2-(Methylsulfanyl)ethan-1-amine Reaction_Methyl Reaction Amine->Reaction_Methyl Reaction_Ethyl Reaction Amine->Reaction_Ethyl MethylChloroformate Methyl Chloroformate MethylChloroformate->Reaction_Methyl EthylChloroformate Ethyl Chloroformate EthylChloroformate->Reaction_Ethyl Base Base (e.g., Triethylamine) Base->Reaction_Methyl Base->Reaction_Ethyl Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction_Methyl Solvent->Reaction_Ethyl Product_Methyl Methyl N-(2-methylsulfanylethyl)carbamate Reaction_Methyl->Product_Methyl Product_Ethyl Ethyl N-(2-methylsulfanylethyl)carbamate Reaction_Ethyl->Product_Ethyl

Caption: Proposed synthetic routes to methyl and ethyl N-(2-methylsulfanylethyl)carbamate.

Detailed Experimental Protocol: Synthesis of Ethyl N-(2-methylsulfanylethyl)carbamate

This protocol describes a general procedure for the synthesis of the ethyl analog. The synthesis of the methyl analog would follow an identical procedure, substituting ethyl chloroformate with methyl chloroformate.

Materials:

  • 2-(Methylsulfanyl)ethan-1-amine

  • Ethyl chloroformate

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methylsulfanyl)ethan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Chloroformate: Cool the solution to 0 °C in an ice bath. Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ethyl N-(2-methylsulfanylethyl)carbamate.

Spectroscopic and Chromatographic Analysis: A Comparative Overview

The structural differences between the methyl and ethyl analogs will be clearly discernible in their spectroscopic and chromatographic profiles.

Table 2: Predicted Spectroscopic and Chromatographic Data

Analysis TechniqueMethyl N-(2-methylsulfanylethyl)carbamateEthyl N-(2-methylsulfanylethyl)carbamate (Predicted)Key Differentiating Features
¹H NMR Singlet for the methyl ester protons (~3.7 ppm).Quartet for the methylene protons (~4.1 ppm) and a triplet for the methyl protons (~1.2 ppm) of the ethyl ester.The presence of the characteristic quartet and triplet signals for the ethyl group.
¹³C NMR Signal for the methyl ester carbon (~52 ppm).Signals for the methylene (~61 ppm) and methyl (~14 ppm) carbons of the ethyl ester.The appearance of two distinct signals for the ethyl group carbons.
Mass Spectrometry (MS) [M+H]⁺ at m/z 150.06[M+H]⁺ at m/z 164.08A mass difference of 14 Da corresponding to the additional methylene group.
Infrared (IR) Spectroscopy C=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-O stretch (~1250 cm⁻¹).Similar characteristic peaks with minor shifts.The overall IR spectra are expected to be very similar, with subtle differences in the fingerprint region.
Reverse-Phase HPLC Shorter retention time.Longer retention time.The increased lipophilicity of the ethyl analog will lead to stronger interaction with the stationary phase and thus a longer retention time.
Analytical Workflow

The following diagram outlines a typical workflow for the analysis and characterization of the synthesized carbamates.

G cluster_analysis Analytical Workflow Synthesis Synthesized Carbamate Purification Purification (Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure_NMR Structural Confirmation (NMR) Purity->Structure_NMR Structure_MS Molecular Weight Confirmation (MS) Structure_NMR->Structure_MS Structure_IR Functional Group Analysis (IR) Structure_MS->Structure_IR Final Characterized Compound Structure_IR->Final

Caption: A standard workflow for the characterization of synthesized carbamates.

Potential Applications and Performance Considerations

The choice between the methyl and ethyl analog will ultimately depend on the specific application and desired performance characteristics.

  • Drug Development: In medicinal chemistry, the ethyl group may be preferred to increase lipophilicity, potentially improving membrane permeability and oral bioavailability. However, this could also lead to increased metabolic susceptibility through enzymatic hydrolysis. The methyl group, being smaller, may offer a better fit for a specific binding pocket.

  • Agrochemicals: Many commercial pesticides are carbamate esters. The nature of the ester group can influence the compound's insecticidal activity, environmental persistence, and toxicity profile.

  • Materials Science: Carbamates are precursors to polyurethanes. The choice of the ester group can affect the physical properties of the resulting polymer, such as its thermal stability and mechanical strength.

Safety and Handling

Based on the available data for methyl N-(2-methylsulfanylethyl)carbamate, both compounds should be handled with care. The methyl analog is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation.[4] It is reasonable to assume that the ethyl analog will have a similar hazard profile. Always consult the Safety Data Sheet (SDS) before handling these chemicals and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While a direct experimental comparison of methyl N-(2-methylsulfanylethyl)carbamate and its ethyl analog is limited by the current availability of data for the latter, a comprehensive analysis based on fundamental chemical principles and data from related compounds provides valuable insights for researchers. The ethyl analog is predicted to be more lipophilic, have a higher molecular weight and boiling point, and exhibit slightly lower reactivity compared to its methyl counterpart. These differences, though subtle, can have a significant impact on the performance of these molecules in various applications. The synthetic and analytical protocols provided in this guide offer a practical framework for the preparation and characterization of these compounds, enabling researchers to conduct their own comparative studies and select the optimal building block for their specific research needs.

References

  • PubChem. (n.d.). methyl N-[2-(methylsulfanyl)ethyl]carbamate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Carbamic acid, N-methyl-, ethyl ester. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl Carbamate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Oreate AI Blog. (2026, January 8). Ethyl vs. Methyl: Understanding the Chemical Twins. Retrieved February 15, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Ethyl N-(2-methylphenyl)carbamate. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Role of the carbamoylation reaction in the biological activity of methyl nitrosourea. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). ethyl N-(2-phenylethyl)carbamate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis. (n.d.). Ethyl carbamate – Knowledge and References. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... Retrieved February 15, 2026, from [Link]

  • EPA. (n.d.). [4-[2-(methylcarbamoylamino)ethyl]phenyl] N-methylcarbamate Properties. United States Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). ethyl N-methylcarbamate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102372652A - Method for preparing N-substituted ethyl carbamate.
  • PubMed. (n.d.). Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl {[(ethylsulfanyl)amino]methylidene}carbamate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Direct affinity comparisons of ethyl-and methyl-substituted hosts. Retrieved February 15, 2026, from [Link]

  • Chegg.com. (2021, January 31). Solved Three common organic compounds, DL-Alanine, ethyl. Retrieved February 15, 2026, from [Link]

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A Comparative Guide to the Validation of Analytical Methods for Methyl N-(2-methylsulfanylethyl)carbamate and Related Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for methyl N-(2-methylsulfanylethyl)carbamate, a compound of interest in various industrial and research settings. Given the structural similarities across the carbamate class, the principles and comparative data presented herein are broadly applicable to related molecules. We will delve into the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, comparing its performance characteristics against a more advanced Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS) approach.

The validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology". This ensures a systematic and scientifically sound approach to demonstrating that an analytical procedure is fit for its intended purpose.

The Foundational Importance of Method Validation

Before any analytical method can be implemented for routine use, such as in quality control, stability testing, or impurity profiling, it must undergo a rigorous validation process. This process provides documented evidence that the method is reliable, reproducible, and accurate for the intended analyte and sample matrix. The core parameters of method validation, as stipulated by ICH Q2(R1), are specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

The choice of analytical technique is often a balance between the required sensitivity, selectivity, and the practical constraints of the laboratory environment, including sample throughput, cost, and available expertise.

Workflow for Analytical Method Validation

The following diagram illustrates the logical flow of the validation process, demonstrating how each parameter builds upon the previous ones to provide a complete picture of the method's performance.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Method Reliability Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD Detection Limit (LOD) Lin->LOD Rob Robustness Acc->Rob Prec->Rob LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->Rob SysSuit System Suitability Rob->SysSuit Final Validated Method for Routine Use SysSuit->Final

Caption: Logical workflow for analytical method validation.

Comparative Methodologies: HPLC-UV vs. UHPLC-MS/MS

We will compare two distinct analytical approaches for the quantification of a representative carbamate.

  • Method A: HPLC-UV: A robust, widely accessible technique. It relies on the chromatographic separation of the analyte from other components, followed by detection based on its absorbance of UV light. Its primary limitation is potential interference from co-eluting compounds that also absorb at the chosen wavelength.

  • Method B: UHPLC-MS/MS: A highly sensitive and selective method. It combines the superior separation efficiency of UHPLC with the specificity of tandem mass spectrometry. By monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM), it can achieve unambiguous identification and quantification even in complex matrices.

Experimental Protocols & Validation Parameters

The following sections detail the experimental execution for each validation parameter, providing a step-by-step protocol and explaining the scientific rationale.

Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, without interference from other components such as impurities, degradation products, or matrix components.

Protocol:

  • Prepare a solution of a placebo (matrix without the analyte).

  • Prepare a solution of the analyte reference standard.

  • Prepare a spiked sample by adding a known amount of the analyte to the placebo.

  • Prepare solutions of known related substances or potential impurities.

  • Inject and analyze all solutions according to the method's chromatographic conditions.

  • For HPLC-UV: Compare the chromatograms. The analyte peak in the spiked sample should have no interference at its retention time from the placebo or known impurities. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

  • For UHPLC-MS/MS: Analyze the chromatograms and mass spectra. The specific MRM transition for the analyte should not be present in the placebo or impurity solutions at the analyte's retention time.

Objective: To establish a linear relationship between the concentration of the analyte and the analytical signal over a defined range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Protocol:

  • Prepare a stock solution of the analyte reference standard.

  • Perform serial dilutions to create a minimum of five concentration levels, typically spanning 80% to 120% of the expected working concentration. For impurity analysis, this range might be from the LOQ to 120% of the impurity specification limit.

  • Inject each concentration level in triplicate.

  • Plot the average response (e.g., peak area) against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).

Causality: A high coefficient of determination (typically >0.995) indicates a strong linear relationship, which is fundamental for accurate quantification. The y-intercept provides an indication of systematic error or bias in the method.

Objective: To determine the closeness of the measured value to the true value. It is typically assessed by analyzing a sample with a known concentration and comparing the measured result to the true concentration.

Protocol:

  • Prepare placebo samples.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level.

  • Analyze the spiked samples using the analytical method.

  • Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

    • Prepare a minimum of six samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same instrument and analyst.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD).

  • Intermediate Precision (Inter-assay precision): Assesses the influence of random events within a laboratory, such as different days, different analysts, or different equipment.

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Calculate the RSD for this new set of data.

    • Use statistical methods (e.g., an F-test) to compare the results from both sets and determine the overall precision of the method.

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the signal-to-noise ratio approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with low known concentrations of the analyte with those of blank samples.

  • The concentration that yields a S/N ratio of approximately 3:1 is generally accepted as the LOD.

  • The concentration that yields a S/N ratio of approximately 10:1 is generally accepted as the LOQ.

  • To confirm the LOQ, analyze a minimum of six samples prepared at this concentration and verify that the precision (RSD) and accuracy meet pre-defined acceptance criteria.

Comparative Performance Data

The following table summarizes typical validation results for the analysis of a carbamate compound using the two compared methods. The data is representative and illustrates the performance trade-offs.

Validation ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MSAcceptance Criteria (Typical)
Specificity Passed (No interference from placebo)Passed (No interfering MRM transitions)No significant interference at the analyte's retention time.
Linearity (r²) 0.9992> 0.9998r² ≥ 0.995
Range 1.0 - 15.0 µg/mL0.1 - 20.0 ng/mLAs defined by the application.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0% for drug substance.
Precision (Repeatability RSD) ≤ 1.5%≤ 0.8%RSD ≤ 2.0%
Precision (Intermediate RSD) ≤ 1.8%≤ 1.1%RSD ≤ 2.0%
LOD 0.3 µg/mL0.03 ng/mLReportable value.
LOQ 1.0 µg/mL0.1 ng/mLReportable, with acceptable precision and accuracy.
Robustness PassedPassedNo significant impact on results from minor variations.

Analysis of Comparison:

The data clearly shows that while the HPLC-UV method is perfectly suitable for many applications, demonstrating good linearity, accuracy, and precision within its operational range, the UHPLC-MS/MS method offers significantly superior performance in terms of sensitivity (LOD/LOQ are orders of magnitude lower) and selectivity. This makes UHPLC-MS/MS the preferred choice for applications requiring trace-level quantification, analysis in complex biological matrices, or when absolute certainty of analyte identity is required.

Relationship Between Key Validation Parameters

The interplay between linearity, accuracy, and precision defines the method's quantitative capability. This relationship is crucial for establishing a reliable analytical range.

G cluster_0 Individual Performance Metrics Validation Core Quantitative Parameters Demonstrates method's reliability for quantification Linearity Linearity Validation->Linearity Establishes proportional response Accuracy Accuracy (% Recovery) Validation->Accuracy Establishes trueness Precision Precision (% RSD) Validation->Precision Establishes reproducibility Range Validated Range The operational concentration window where the method is proven to be linear, accurate, and precise. Linearity->Range Collectively Define Accuracy->Range Collectively Define Precision->Range Collectively Define

Caption: Interdependence of core quantitative validation parameters.

Conclusion and Recommendations

The validation of an analytical method is a mandatory, systematic process that ensures the reliability of analytical data. For the analysis of methyl N-(2-methylsulfanylethyl)carbamate or related compounds:

  • An HPLC-UV method provides a robust and cost-effective solution for routine quality control, content uniformity, and assays where analyte concentrations are relatively high and the sample matrix is simple. Its validation demonstrates its reliability for its intended purpose.

  • A UHPLC-MS/MS method is the superior choice for applications demanding high sensitivity and selectivity, such as impurity profiling at trace levels, bioanalysis, or stability studies where low-level degradants must be monitored. While more complex and costly, its performance provides a higher degree of confidence in the data, especially in complex matrices.

The selection of the appropriate method should always be guided by the specific requirements of the analysis, balancing the need for performance with practical laboratory constraints. Both methods, when properly validated according to guidelines like ICH Q2(R1), can be considered scientifically sound and fit for purpose within their respective validated ranges.

References
  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Safety Operating Guide

Navigating the Safe Handling of Methyl N-(2-methylsulfanylethyl)carbamate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of methyl N-(2-methylsulfanylethyl)carbamate. Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information to ensure a secure laboratory environment. The following procedural guidance is based on established safety principles for carbamate compounds and should be integrated into your standard operating procedures.

Hazard Assessment: Understanding the Risks

Methyl N-(2-methylsulfanylethyl)carbamate (CAS No. 1597572-07-0) is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified with the following warnings[1]:

  • Harmful if swallowed (Acute toxicity, oral)

  • Harmful in contact with skin (Acute toxicity, dermal)

  • Harmful if inhaled (Acute toxicity, inhalation)

  • Causes skin irritation

  • Causes serious eye irritation

These classifications underscore the critical need for comprehensive personal protective equipment (PPE) to prevent exposure through all potential routes: ingestion, skin contact, and inhalation. Carbamates, as a class of compounds, are known to be cholinesterase inhibitors, which can impact nervous system function[2]. Therefore, adherence to stringent safety protocols is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling methyl N-(2-methylsulfanylethyl)carbamate. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and aerosols that can cause serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact, which can be harmful and cause irritation. The choice of glove material should be based on chemical compatibility and breakthrough time. It is advisable to consult a chemical resistance chart and double-gloving may be appropriate for extended handling periods[3][4][5][6][7].
Body Protection A lab coat worn over personal clothing. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit is recommended.To protect the skin from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridge.To prevent the inhalation of harmful aerosols or dusts, especially when handling the compound outside of a certified chemical fume hood.

It is crucial to inspect all PPE for integrity before each use and to replace it if damaged.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is critical to minimize the risk of exposure and cross-contamination. The following diagram illustrates the recommended procedure for donning and doffing PPE, as well as the core handling and immediate post-handling steps.

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Verify fume hood function Verify fume hood function Inspect PPE Inspect PPE Verify fume hood function->Inspect PPE Ensure safety controls are operational Don PPE Don PPE Inspect PPE->Don PPE Check for defects Work within fume hood Work within fume hood Don PPE->Work within fume hood Proceed to handling Handle with care Handle with care Work within fume hood->Handle with care Minimize aerosol generation Segregate waste Segregate waste Handle with care->Segregate waste Properly contain all waste Doff PPE Doff PPE Segregate waste->Doff PPE Avoid cross-contamination Wash hands Wash hands Doff PPE->Wash hands Final decontamination step

Caption: Workflow for Safe Handling of Methyl N-(2-methylsulfanylethyl)carbamate.

Experimental Protocol: Safe Handling Procedure
  • Preparation: Before handling, ensure that a certified chemical fume hood is operational. Have all necessary equipment, including spill cleanup materials, readily available. An eyewash station and safety shower must be accessible[8][9].

  • PPE Donning: Put on all required PPE in the correct order: first the lab coat, then the respirator, followed by eye and face protection, and finally gloves.

  • Handling the Compound: Conduct all manipulations of methyl N-(2-methylsulfanylethyl)carbamate within the chemical fume hood to minimize inhalation exposure. Use appropriate tools to avoid direct contact.

  • Waste Segregation: All materials that come into contact with the compound, including pipette tips, wipes, and contaminated gloves, must be considered hazardous waste and segregated into a clearly labeled, sealed container.

  • Decontamination: After handling, decontaminate all surfaces and equipment.

  • PPE Doffing: Remove PPE in an order that minimizes the risk of cross-contamination: first, remove gloves (and outer gloves if double-gloved), then the face shield and goggles, followed by the lab coat, and finally the respirator.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of methyl N-(2-methylsulfanylethyl)carbamate and any contaminated materials is a critical final step in the safety workflow. Improper disposal can lead to environmental contamination and potential exposure to others.

Waste Characterization and Segregation

All waste generated from the handling of this compound must be treated as hazardous waste. This includes:

  • Unused or expired methyl N-(2-methylsulfanylethyl)carbamate.

  • Contaminated consumables (e.g., gloves, absorbent pads, pipette tips).

  • Empty containers, which should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. Puncture empty containers to prevent reuse[2][9].

Disposal Protocol
  • Containment: All hazardous waste must be collected in a designated, leak-proof, and clearly labeled container. The label should include the words "Hazardous Waste," the name of the chemical, and the associated hazards.

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: The disposal of carbamate-containing waste must be conducted through a licensed hazardous waste disposal company. Methods such as high-temperature incineration are often employed for the disposal of carbamate pesticides[10][11]. Do not dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations[2].

The following diagram outlines the decision-making process for the proper disposal of materials associated with methyl N-(2-methylsulfanylethyl)carbamate.

cluster_waste_generation Waste Generation cluster_decision Decision Point cluster_disposal_path Disposal Pathway Material used Material used Contaminated? Contaminated? Material used->Contaminated? Hazardous Waste Hazardous Waste Contaminated?->Hazardous Waste Yes Regular Trash Regular Trash Contaminated?->Regular Trash No Licensed Disposal Licensed Disposal Hazardous Waste->Licensed Disposal Follow institutional protocols

Caption: Disposal Decision Tree for Laboratory Waste.

By adhering to these rigorous safety and disposal protocols, you can effectively mitigate the risks associated with handling methyl N-(2-methylsulfanylethyl)carbamate, fostering a culture of safety and responsibility within your research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.